Product packaging for Fmoc-Thr(tBu)-OH-13C4,15N(Cat. No.:)

Fmoc-Thr(tBu)-OH-13C4,15N

Cat. No.: B15142508
M. Wt: 402.4 g/mol
InChI Key: LZOLWEQBVPVDPR-WKZRXMFASA-N
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Description

Fmoc-Thr(tBu)-OH-13C4,15N is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B15142508 Fmoc-Thr(tBu)-OH-13C4,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27NO5

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1/i1+1,14+1,20+1,21+1,24+1

InChI Key

LZOLWEQBVPVDPR-WKZRXMFASA-N

Isomeric SMILES

CC(C)(C)O[13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: A Versatile Tool for Modern Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a stable isotope-labeled amino acid derivative that serves as a critical building block in modern peptide synthesis and proteomics research. This technical guide provides a comprehensive overview of its chemical properties, its primary purpose in scientific applications, and detailed protocols for its use. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of peptides and proteins in complex biological systems, making it an invaluable tool for researchers in drug development, structural biology, and molecular analysis.

This derivative of threonine is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a tert-butyl (tBu) group. The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile tBu group protects the threonine side chain from unwanted reactions.[1][2] The uniform labeling with four ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Core Properties and Specifications

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a white solid with the following key characteristics:

PropertyValueReference
Molecular Formula ¹³C₄C₁₉H₂₇¹⁵NO₅
Molecular Weight 402.43 g/mol [3][5]
Isotopic Enrichment ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[3]
Chemical Purity (HPLC) ≥97%[3]
Melting Point ~132 °C[3]
Storage Temperature 2-8°C[3]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1][6]

Purpose and Applications

The primary purpose of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is to serve as a building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in a variety of advanced research applications:

  • Quantitative Proteomics: Labeled peptides synthesized with this amino acid are used as internal standards in mass spectrometry-based quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA).[3][7] By comparing the mass spectrometry signal of the "heavy" (labeled) peptide to its "light" (unlabeled) endogenous counterpart, researchers can accurately quantify the amount of a specific protein in a biological sample.[2][8]

  • Biomolecular NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N isotopes is essential for multidimensional NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins.[5][9][10] The isotopic labels provide additional nuclear spins that can be manipulated and detected in NMR experiments, enabling the resolution and assignment of complex spectra.

  • Metabolic Flux Analysis: In metabolic studies, tracking the incorporation of labeled amino acids into proteins can provide insights into metabolic pathways and protein turnover rates.[11]

  • Pharmacokinetic Studies: Labeled peptides can be used as tracers in drug metabolism and pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[10]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

This protocol outlines the manual synthesis of a peptide incorporating the labeled threonine residue using the Fmoc/tBu strategy on a Wang resin.

Materials:

  • Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

  • Fmoc-protected amino acids

  • Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt) or suitable additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (including Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for the specific coupling cycle) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final labeled peptide by mass spectrometry.

II. Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step is crucial for the success of the peptide synthesis. A common method to monitor this is by UV spectrophotometry.

Procedure:

  • Collect the filtrate from the second piperidine treatment (step 2 of the SPPS protocol).

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[12]

  • The deprotection is considered complete when the absorbance reading stabilizes after successive treatments.

Visualizations

SPPS_Workflow start Start: Swollen Resin with Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Isotopically Labeled Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass_Spec_Quantification cluster_peaks Mass Spectrum sample_prep Biological Sample (e.g., cell lysate) spike_in Spike-in Known Amount of ¹³C, ¹⁵N Labeled Peptide Standard sample_prep->spike_in digestion Proteolytic Digestion (e.g., Trypsin) spike_in->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Absolute Quantification of Endogenous Peptide/Protein data_analysis->quantification light_peak Light Peptide Peak (Endogenous) heavy_peak Heavy Peptide Peak (Labeled Standard)

Caption: Quantitative proteomics workflow using a labeled peptide standard.

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a sophisticated and essential reagent for modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of stable isotopes enable the precise synthesis of labeled peptides. These peptides, in turn, are critical for advancing our understanding of protein function, dynamics, and quantification in complex biological systems. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful tool in the laboratory.

References

In-Depth Technical Guide: Fmoc-Thr(tBu)-OH and its Isotopically Labeled Analog Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential molecular information for Fmoc-Thr(tBu)-OH and its stable isotope-labeled counterpart, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, which are critical reagents for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Molecular Data

The fundamental characteristics of both the unlabeled and isotopically labeled Fmoc-O-tert-butyl-L-threonine are summarized below. The incorporation of four Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope into the molecular structure of Fmoc-Thr(tBu)-OH results in a predictable mass shift, a crucial feature for its application in quantitative proteomics and as an internal standard in mass spectrometry-based assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Fmoc-Thr(tBu)-OHC₂₃H₂₇NO₅[1][2][3]397.46[1][2]
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵NC₁₉¹³C₄H₂₇¹⁵NO₅[4]402.43[4][5][6]

Experimental Protocols and Signaling Pathways

The scope of this guide is to provide the molecular weight and formula for Fmoc-Thr(tBu)-OH and its isotopically labeled form. Detailed experimental protocols for the use of these compounds, as well as descriptions of signaling pathways, are beyond this scope and are therefore not included.

Visualizations

As this document pertains to the molecular formulas and weights of specific chemical compounds, there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed. Consequently, no visualizations in the DOT language are provided.

References

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: Structure, Labeling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. This compound is a critical tool in advanced research, particularly in the fields of proteomics, drug metabolism, and pharmacokinetic studies. Its stable isotope labels allow for precise tracking and quantification in complex biological systems.

Molecular Structure and Isotopic Labeling

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a derivative of the amino acid threonine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl side chain with a tert-butyl (tBu) group. The key feature of this molecule is the incorporation of stable isotopes: four Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.

The isotopic labeling is specifically located on the threonine backbone, as illustrated by its linear formula: ¹³CH₃¹³CH(OtBu)¹³CH(¹⁵NH-Fmoc)¹³CO₂H.[1] This precise placement of heavy isotopes results in a well-defined mass shift, making it an ideal internal standard for mass spectrometry-based applications.

Below is a diagram illustrating the molecular structure and the positions of the isotopic labels.

Fmoc-Thr(tBu)-OH-13C4,15N Structure cluster_threonine Threonine Backbone cluster_protecting_groups Protecting Groups C_alpha C_beta C_alpha->C_beta C_carboxyl C' C_alpha->C_carboxyl N N C_alpha->N C_gamma C_beta->C_gamma tBu tBu C_beta->tBu O-tBu ether linkage Fmoc Fmoc N->Fmoc ¹⁵N-Fmoc linkage caption Diagram of the isotopic labeling pattern of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Caption: Molecular structure showing the ¹³C and ¹⁵N labeling pattern.

Quantitative Data

The incorporation of stable isotopes results in a predictable increase in the molecular weight of the compound. This mass shift is fundamental to its application in quantitative analysis.

PropertyValueSource
Molecular Formula C₁₉¹³C₄H₂₇¹⁵NO₅[2][3]
Molecular Weight 402.43 g/mol [1][2][4]
Unlabeled Molecular Weight 397.46 g/mol [5]
Mass Shift (M+) +5[1]
¹³C Isotopic Enrichment ≥99 atom %[1]
¹⁵N Isotopic Enrichment ≥98 atom %[1]
Chemical Purity ≥97% (CP)[1]

Experimental Protocols

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is primarily utilized in two key research areas: Solid-Phase Peptide Synthesis (SPPS) for creating isotopically labeled peptides, and as an internal standard in quantitative proteomics, often in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

This protocol outlines the general steps for incorporating Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into a peptide sequence using an automated peptide synthesizer.

Workflow for SPPS using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. First Amino Acid Coupling Resin->Deprotection1 Coupling 3. Iterative Deprotection and Coupling Deprotection1->Coupling Labeled_Coupling 4. Labeled Amino Acid Coupling Coupling->Labeled_Coupling Deprotection2 5. Final Deprotection Coupling->Deprotection2 End of Sequence Labeled_Coupling->Coupling Cleavage 6. Cleavage and Deprotection Deprotection2->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: Automated Solid-Phase Peptide Synthesis workflow.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid in the sequence and activate it with coupling reagents to form the peptide bond.

  • Incorporation of the Labeled Residue: At the desired position in the peptide sequence, use a solution of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for the coupling step. A special coupling cycle with an extended coupling time may be used to ensure efficient incorporation of the more valuable labeled amino acid.[6]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from the threonine residue).[6]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and isotopic incorporation can be confirmed by mass spectrometry.

Application in Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While threonine is not a canonical SILAC amino acid (arginine and lysine are most common), labeled threonine can be used in targeted proteomics studies or in organisms where arginine and lysine are not suitable for labeling. The general principle involves comparing the mass spectra of peptides from cells grown in "light" (natural abundance) media versus "heavy" (isotope-labeled) media.

General SILAC Workflow

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition light_cells Cells in 'Light' Medium light_treatment Control Treatment light_cells->light_treatment mix Mix Cell Populations (1:1) light_treatment->mix heavy_cells Cells in 'Heavy' Medium (containing labeled amino acids) heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_treatment->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms quantify Data Analysis & Quantification lcms->quantify

Caption: General workflow for a SILAC experiment.

Methodology:

  • Cell Culture Adaptation: Culture two populations of cells. One in standard "light" medium and the other in "heavy" SILAC medium where the natural threonine has been replaced with an isotopically labeled version (though typically Arg and Lys are used). Cells are cultured for a sufficient number of passages to ensure complete incorporation of the labeled amino acid into the proteome.[2][7]

  • Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment to the "heavy" cells) and a control condition to the other ("light" cells).[8]

  • Cell Harvesting and Mixing: Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.[9]

  • Protein Extraction and Digestion: Lyse the combined cell mixture to extract the total proteome. The protein mixture is then digested into smaller peptides, typically using the enzyme trypsin.[10]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: In the mass spectrometer, the "heavy" and "light" peptide pairs will be detected with a specific mass difference corresponding to the isotopic labels. The relative abundance of the peptides (and thus the proteins they originated from) is determined by comparing the signal intensities of the heavy and light peptide peaks.[7]

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a high-purity, precisely labeled amino acid derivative that serves as an invaluable tool for researchers in the life sciences. Its applications in the synthesis of stable isotope-labeled peptides for use as internal standards and in metabolic labeling experiments enable accurate and reproducible quantification of proteins and their modifications. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this powerful reagent in cutting-edge research.

References

A Technical Guide to 13C and 15N Stable Isotope Labeling in Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling with amino acids (SILA) is a powerful and versatile technique used in proteomics and metabolomics to investigate cellular processes. By replacing naturally occurring "light" isotopes (like ¹²C and ¹⁴N) with "heavy," non-radioactive stable isotopes (such as ¹³C and ¹⁵N) in amino acids, researchers can accurately track and quantify dynamic changes in proteins and metabolic fluxes.[1][2] This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with ¹³C and ¹⁵N stable isotope labeling, with a particular focus on the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This technique is invaluable for drug development, enabling the study of drug efficacy, mechanism of action, and potential toxicities at the molecular level.[3][4][5]

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the mass difference imparted by the incorporation of heavy isotopes into amino acids.[2] These labeled amino acids are chemically identical to their natural counterparts and are readily incorporated into newly synthesized proteins during cell growth and division.[6][7] This mass shift allows for the differentiation and relative quantification of proteins or metabolites from different experimental conditions using mass spectrometry (MS).[7]

Commonly Used Stable Isotopes in Amino Acid Labeling:

IsotopeNatural Abundance (%)Application
¹³C ~1.1Used to trace the metabolic flux of carbon atoms, ideal for metabolic pathway and energy conversion studies.[2][8]
¹⁵N ~0.4Primarily used for protein synthesis and degradation studies, as well as in quantitative proteomics.[2][8]

The choice between ¹³C and ¹⁵N labeling depends on the specific research question. For instance, ¹³C-labeled amino acids are the preferred choice for metabolic flux studies, while ¹⁵N labeling is ideal for tracking protein turnover.[2] Dual labeling with both ¹³C and ¹⁵N provides the largest mass shift, ensuring greater accuracy in mass spectrometry analysis.[8]

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy for quantitative proteomics.[6] The workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.[9][10]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Culture (Light Medium) A3 Complete Labeling (>97%) A1->A3 >5 Cell Divisions A2 Cell Culture (Heavy Medium) A2->A3 >5 Cell Divisions B1 Experimental Treatment A3->B1 B2 Control A3->B2 B3 Cell Lysis & Protein Extraction B1->B3 B2->B3 Mix Equal Amounts B4 Protein Digestion (e.g., Trypsin) B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Analysis B5->B6

A high-level overview of the SILAC experimental workflow.
Detailed Experimental Protocols

The goal of the adaptation phase is to achieve complete incorporation of the "heavy" amino acids into the cellular proteome.

Materials:

  • SILAC-grade cell culture medium (deficient in the amino acids to be labeled, e.g., DMEM for SILAC)

  • "Light" (natural) amino acids (e.g., L-Arginine and L-Lysine)

  • "Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

Protocol:

  • Prepare SILAC Media: Reconstitute the SILAC-grade medium and supplement it with all necessary amino acids except for those being used for labeling. Prepare two types of media:

    • Light Medium: Add the "light" amino acids at their normal concentrations.

    • Heavy Medium: Add the "heavy" amino acids at the same molar concentration as the light counterparts.

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.

  • Adaptation Period: Passage the cells for at least five to seven cell divisions in their respective SILAC media.[11][12] This is crucial to ensure that the endogenous "light" amino acids are diluted out and replaced by the "heavy" ones, achieving an incorporation efficiency of over 97%.[12]

  • Verify Incorporation: Before proceeding to the experimental phase, it is essential to confirm the labeling efficiency. This is done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them into peptides, and analyzing them by mass spectrometry. The mass spectra should show a near-complete shift to the "heavy" peptide peaks.[13]

Quantitative Data on SILAC Labeling:

ParameterTypical Value/RangeNotes
Labeling Efficiency >95-99%Achieved after 5-7 cell doublings.[14][15]
Required Cell Doublings 5 - 7Varies depending on the cell line and protein turnover rates.[11][12]
Protein Half-life Range 3 to 573 hoursMeasured in human cells using SILAC.[16]

Once complete labeling is achieved, the experimental treatment is applied to one of the cell populations.

Protocol:

  • Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer). It is critical to mix the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration at this early stage to minimize experimental variability.[14]

  • Protein Digestion: The combined protein lysate is then subjected to enzymatic digestion to generate peptides suitable for mass spectrometry analysis. Trypsin is the most commonly used enzyme as it cleaves specifically at the C-terminus of lysine and arginine residues.[6]

    • Reduction and Alkylation: Before digestion, disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[17]

    • In-solution or In-gel Digestion: Digestion can be performed directly in the solution or after separating the proteins by SDS-PAGE (in-gel digestion).

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using reversed-phase chromatography (e.g., C18 StageTips), to remove salts and detergents that can interfere with mass spectrometry analysis.[17]

The prepared peptide samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

  • Liquid Chromatography (LC): The complex peptide mixture is separated based on hydrophobicity using a reversed-phase column.

  • Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed by the mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured. This is where the "light" and "heavy" peptide pairs are detected as doublets with a characteristic mass difference. In the second stage (MS2), selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.[18]

  • Data Analysis: Specialized software (e.g., MaxQuant) is used to process the raw MS data.[18] The software identifies the peptides from the MS2 spectra and calculates the intensity ratio of the "heavy" to "light" peptide pairs in the MS1 spectra. This ratio directly reflects the relative abundance of the corresponding protein in the two experimental conditions.[7]

Metabolic Flux Analysis using ¹³C and ¹⁵N Labeled Amino Acids

Beyond quantitative proteomics, stable isotope-labeled amino acids are instrumental in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell.[19][20]

Principle: In ¹³C-MFA, cells are cultured with a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-labeled amino acid.[21] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and infer the rates of different metabolic pathways.[19] The use of both ¹³C and ¹⁵N labeled tracers allows for the simultaneous quantification of both carbon and nitrogen fluxes.[22]

Metabolic_Flux_Analysis cluster_Experiment Experimental Setup cluster_Analysis Data Analysis S1 Culture Cells with 13C/15N Labeled Substrate S2 Metabolic Steady State S1->S2 S3 Harvest & Quench Metabolism S2->S3 S4 Extract Metabolites S3->S4 A1 Measure Mass Isotopomer Distribution (MS/NMR) S4->A1 A2 Computational Modeling A1->A2 A3 Quantify Metabolic Fluxes A2->A3

References

Key applications of stable isotope-labeled threonine in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Applications of Stable Isotope-Labeled Threonine in Research

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern biological and medical research. It involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), to trace the metabolic fate of molecules within a biological system.[1][2][3] Unlike radioactive isotopes, stable isotopes are safe and do not decay, making them ideal for in vivo studies in both preclinical models and human subjects.[4] By replacing atoms in a molecule of interest with their heavier, stable isotopic counterparts, researchers can follow the journey of these "labeled" molecules through complex metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5][6]

Threonine, an essential amino acid, is a cornerstone of cellular function. It is not only a fundamental building block for protein synthesis but also a crucial player in various metabolic pathways, including one-carbon metabolism through its conversion to glycine and acetyl-CoA.[7][] Its metabolism is vital for energy production, nucleotide biosynthesis, and epigenetic regulation.[][9] Given its central role, tracing the flux of threonine and its incorporation into downstream products provides profound insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.

This technical guide provides an in-depth exploration of the key applications of stable isotope-labeled threonine, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to aid researchers, scientists, and drug development professionals in leveraging this technology.

Core Application 1: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates (fluxes) of reactions within a metabolic network.[5][10] By introducing a substrate labeled with a stable isotope, such as [U-¹³C]-Threonine, into a biological system, researchers can track the incorporation of the labeled atoms into downstream metabolites. The specific pattern of isotope labeling (mass isotopomer distribution) in these metabolites reveals the activity of different metabolic pathways.[5][7]

This approach has been instrumental in:

  • Elucidating Microbial Metabolism: Studies have used ¹³C-labeled threonine to understand how pathogenic bacteria like Clostridioides difficile utilize amino acids for energy and growth, identifying distinct fermentation pathways.[11][12]

  • Understanding Cancer Metabolism: Cancer cells often reprogram their metabolic pathways to support rapid proliferation.[13] Tracing with labeled threonine can uncover these metabolic shifts, such as decreased threonine turnover in colon carcinoma cells, highlighting potential therapeutic vulnerabilities.[4][14]

  • Mapping Central Carbon Metabolism: The degradation of threonine produces key metabolic intermediates like glycine and acetyl-CoA, which feed into central pathways such as the TCA cycle and one-carbon metabolism.[7][9] ¹³C-MFA can precisely quantify the contribution of threonine to these vital cellular processes.

General Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_prep Phase 1: Experiment Preparation cluster_culture Phase 2: Cell Culture & Labeling cluster_analysis Phase 3: Analysis & Modeling A Define Biological Question & Select Isotopic Tracer (e.g., [U-13C]-Threonine) B Prepare Culture Medium with Labeled Threonine A->B C Culture Cells/Organism in Labeled Medium to Isotopic Steady State B->C D Rapidly Quench Metabolism & Harvest Biomass C->D E Extract Intracellular Metabolites D->E F Analyze Isotopomer Distribution (LC-MS or GC-MS) E->F G Correct for Natural Isotope Abundance F->G H Calculate Metabolic Fluxes using Computational Model G->H

A generalized workflow for conducting a stable isotope-based metabolic flux analysis experiment.
Detailed Experimental Protocol: ¹³C-MFA in Cultured Cells

This protocol is a synthesized example for tracing threonine metabolism in an adherent mammalian cell line.

  • Media Preparation: Prepare a chemically defined cell culture medium where unlabeled threonine is replaced with a known concentration of uniformly labeled [U-¹³C, ¹⁵N]-Threonine. All other component concentrations should remain identical to the standard medium.

  • Cell Seeding and Growth: Seed cells in multi-well plates (e.g., 6-well plates) and allow them to grow in standard, unlabeled medium until they reach the desired confluency (typically mid-log phase).

  • Isotopic Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed ¹³C-threonine-containing medium. Culture the cells for a duration sufficient to approach isotopic steady state. This time varies by cell line and should be determined empirically (often 8-24 hours).

  • Metabolite Quenching and Extraction:

    • To rapidly halt all enzymatic activity, place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Add a pre-chilled (-80°C) 80% methanol solution to the cells.

    • Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Sample Analysis:

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Perform LC-MS analysis to separate metabolites and determine the mass isotopomer distributions for threonine and its downstream products (e.g., glycine, serine, TCA cycle intermediates).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • Use a computational flux modeling platform (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular reaction fluxes.

Core Application 2: Protein Turnover Studies

Stable isotope-labeled threonine is a critical tool for measuring the dynamics of protein synthesis and degradation, collectively known as protein turnover.[15] By administering a labeled amino acid, one can measure its rate of incorporation into newly synthesized proteins, a value known as the Fractional Synthesis Rate (FSR). Concurrently, by observing the dilution of the labeled amino acid pool, the Fractional Breakdown Rate (FBR) can be determined.

These measurements are vital for:

  • Physiology and Nutrition Research: Assessing how factors like diet, exercise, or age affect muscle protein dynamics.

  • Drug Development: Evaluating the impact of a therapeutic compound on protein homeostasis in target tissues.

  • Disease Pathophysiology: Understanding how diseases like muscular dystrophy or cancer cachexia alter protein turnover rates.

A common tracer for these studies is L-[U-¹³C₄,¹⁵N]threonine, which allows for simultaneous tracing of both the carbon skeleton and the amino group.[16]

Logical Framework for Measuring Protein Turnover

Protein_Turnover cluster_pools Amino Acid Pools cluster_protein Protein Pool Plasma_AA Plasma Free Amino Acid Pool (Tracer Infusion) Intracellular_AA Intracellular Free Amino Acid Pool (Precursor for Synthesis) Plasma_AA->Intracellular_AA Transport Bound_Protein Tissue Protein (Bound Amino Acids) Intracellular_AA->Bound_Protein Protein Synthesis (FSR) Incorporation of Tracer Bound_Protein->Intracellular_AA Protein Breakdown (FBR) Release of Unlabeled AAs

Logic of using tracers to measure protein synthesis and breakdown between cellular pools.
Detailed Experimental Protocol: Muscle Protein Turnover In Vivo

This protocol is adapted from methods used to measure muscle protein FBR and FSR in a preclinical model.[16]

  • Animal Preparation: Anesthetize the subject (e.g., a pig) and place catheters for infusion of tracers and for arterial and venous blood sampling.

  • Tracer Infusion:

    • Administer a bolus injection of the stable isotope tracer, for example, L-[U-¹³C₄,¹⁵N]threonine.

    • This rapidly enriches the free amino acid pools.

  • Sample Collection:

    • Collect arterial and venous blood samples at baseline and at multiple time points after the tracer injection (e.g., 5, 15, 30, 45, 60 minutes).

    • Obtain muscle biopsies at baseline and at subsequent time points (e.g., 5, 30, 60 minutes). Biopsies should be immediately frozen in liquid nitrogen to stop metabolic processes.

  • Sample Processing:

    • Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma samples (e.g., with perchloric acid) and process for analysis.

    • Muscle: Homogenize the frozen muscle tissue. Separate the intracellular free amino acid fraction from the protein-bound fraction. Hydrolyze the protein pellet (e.g., with 6N HCl) to release the constituent amino acids.

  • Isotopic Analysis:

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Measure the isotopic enrichment (the ratio of labeled to unlabeled tracer) of threonine in the plasma, the intracellular free pool, and the protein-bound fraction.

  • Calculation of Turnover Rates:

    • FSR (Fractional Synthesis Rate): Calculated using the precursor-product formula, which relates the increase in enrichment of the protein-bound threonine over time to the average enrichment of the precursor pool (intracellular free threonine).

      • Formula:FSR (%/h) = [ (E_B(t2) - E_B(t1)) / (∫(t1 to t2) E_M(t) dt) ] * 100

      • Where E_B is the enrichment of bound amino acid and E_M is the enrichment of the intracellular free amino acid.[16]

    • FBR (Fractional Breakdown Rate): Calculated from the dilution of the isotopic tracer in the tissue free amino acid pool by unlabeled amino acids released from protein breakdown.

Quantitative Data on Protein Turnover

The following table summarizes representative protein turnover data from studies using stable isotope labeling.

TissueSpeciesConditionFractional Synthesis Rate (%/day)Study Reference
MuscleMouseNormal Diet~6%Claydon et al. (Derived)[15]
LiverMouseNormal Diet> 20% (Median higher than muscle)Claydon et al.[15]
KidneyMouseNormal Diet> 20% (Median higher than muscle)Claydon et al.[15]
HeartMouseNormal DietIntermediate (between muscle and liver)Claydon et al.[15]

Note: Values are illustrative and can vary significantly based on the specific protein, experimental conditions, and calculation method.

Core Application 3: Elucidating Novel Metabolic Pathways

Stable isotope-labeled threonine is crucial for discovering and validating novel connections between metabolic pathways, particularly those with implications for cell fate and function.

A key example is the discovery of the coupling between threonine metabolism and the synthesis of S-adenosyl-methionine (SAM) in pluripotent stem cells.[9] SAM is the universal methyl donor for cellular methylation reactions, including the methylation of histones, which is a critical epigenetic modification that regulates gene expression.

Using ¹³C-labeled threonine, researchers demonstrated that mouse embryonic stem cells (mESCs) utilize the enzyme threonine dehydrogenase (Tdh) to convert threonine into both glycine and acetyl-CoA. These two products are essential precursors for the synthesis of SAM. This metabolic link is critical for maintaining high levels of histone H3 lysine-4 trimethylation (H3K4me3), an epigenetic mark associated with pluripotency.[9]

Threonine-SAM Pathway in Pluripotent Stem Cells

Threonine_SAM_Pathway Thr Threonine (from medium) A3K 2-Amino-3-ketobutyrate Thr->A3K Tdh Gly Glycine A3K->Gly AAKB Lyase AcCoA Acetyl-CoA A3K->AcCoA AAKB Lyase Ser Serine Gly->Ser SAM S-adenosyl-methionine (SAM) AcCoA->SAM One-Carbon Metabolism Ser->SAM One-Carbon Metabolism Met Methionine Met->SAM One-Carbon Metabolism SAH S-adenosyl-homocysteine (SAH) SAM->SAH Methyltransferases Histone Histone H3 SAH->Met Re-methylation Cycle Me_Histone H3K4me3 Histone->Me_Histone HMTs

Threonine metabolism fuels SAM synthesis to regulate histone methylation in stem cells.[9]
Detailed Experimental Protocol: Tracing Threonine to Histone Marks

  • Cell Culture and Labeling: Culture mouse embryonic stem cells in a medium containing [U-¹³C]-Threonine for 24 hours.

  • Metabolite Extraction: Harvest cells and perform a polar metabolite extraction using 80% methanol as described in the MFA protocol to analyze the enrichment in glycine, serine, and SAM.

  • Histone Extraction:

    • From a parallel set of cell pellets, perform a nuclear isolation.

    • Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

    • Precipitate the histones with trichloroacetic acid (TCA).

  • Protein Hydrolysis and Analysis:

    • Hydrolyze the purified histones to free amino acids.

    • Analyze the isotopic enrichment of methyl-lysine residues using LC-MS/MS. The presence of ¹³C atoms in the methyl group of lysine would indicate that the methyl group was derived from the labeled threonine via the SAM cycle.

  • Data Interpretation: Quantify the ¹³C enrichment in SAM and in the methyl groups of H3K4 to confirm the metabolic flux from threonine to epigenetic marks.

Conclusion

Stable isotope-labeled threonine is a versatile and powerful tool for interrogating fundamental biological processes. Its application spans the quantitative analysis of network-wide metabolic fluxes, the precise measurement of protein synthesis and degradation dynamics, and the discovery of novel metabolic pathways that link nutrient status to cellular regulation and identity. The detailed methodologies and data presented in this guide underscore the utility of labeled threonine in basic research, clinical investigation, and drug development. As analytical technologies continue to advance in sensitivity and resolution, the insights gained from tracing this essential amino acid will undoubtedly continue to expand, providing a clearer picture of the intricate metabolic landscape of life.

References

A Technical Guide to Fmoc-Thr(tBu)-OH-13C4,15N: Commercial Availability, Pricing, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-Thr(tBu)-OH-13C4,15N, a critical reagent for modern biochemical and pharmaceutical research. This document details its commercial suppliers, current pricing, and key applications, with a focus on its use in solid-phase peptide synthesis (SPPS) for quantitative proteomics and structural biology.

Commercial Suppliers and Pricing

This compound is available from a range of specialized chemical suppliers. The pricing can vary based on the quantity and purity required. Below is a summary of major commercial vendors and indicative pricing. For precise and up-to-date pricing, it is recommended to request a quote directly from the suppliers.

SupplierProduct Number/LinkAvailable QuantitiesIndicative Pricing (USD)Purity
Sigma-Aldrich --INVALID-LINK--Custom packaging available upon request.Contact for pricing.97% (CP), 98 atom % 15N, 99 atom % 13C[1]
MedChemExpress HY-W007706SInquire for details.Request a quote.>98%
ChempPep Not specifiedInquire for details.Request a quote.Not specified
Ambeed A2019623Inquire for details.Request a quote.Not specified
BOC Sciences Not specifiedInquire for details.Request a quote.Not specified

Core Applications: Peptide Synthesis for Advanced Research

The primary application of this compound lies in its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The presence of stable isotopes (¹³C and ¹⁵N) provides a distinct mass shift, making peptides containing this amino acid invaluable tools for a variety of research applications.

Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While this compound is not directly used in the cell culture labeling stage of SILAC, peptides synthesized with this labeled amino acid serve as heavy internal standards for the absolute quantification of proteins by mass spectrometry. These synthetic peptides, with their known concentrations, are spiked into complex biological samples, allowing for precise measurement of the abundance of the corresponding endogenous, unlabeled ("light") peptides.

Structural Biology and NMR Spectroscopy

Isotopically labeled peptides are instrumental in nuclear magnetic resonance (NMR) spectroscopy for the determination of protein and peptide structures and dynamics. The ¹³C and ¹⁵N labels in this compound-containing peptides enhance NMR signal sensitivity and allow for the use of advanced multi-dimensional NMR techniques. These methods are crucial for elucidating the three-dimensional structure and conformational changes of peptides and proteins, which is vital for understanding their biological function and for rational drug design.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Fmoc chemistry. The specific resin and coupling reagents may vary depending on the desired C-terminal functionality and the specific peptide sequence.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Final Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the side-chain protecting groups (including the tBu group from threonine) and cleaves the peptide from the resin.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow and Signaling Pathway Diagrams

The utility of peptides synthesized with this compound is best illustrated through their application in studying biological systems. While specific signaling pathways are diverse and depend on the peptide sequence, a general workflow for quantitative proteomics and a conceptual signaling pathway are presented below.

G General Workflow for Quantitative Proteomics using a Labeled Synthetic Peptide cluster_synthesis Peptide Synthesis cluster_sample_prep Biological Sample Preparation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification SPPS->Purification QC Mass Spectrometry QC Purification->QC Spike_In Spike-in Heavy Labeled Peptide Standard QC->Spike_In Cell_Lysis Cell Lysis / Tissue Homogenization Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Digestion->Spike_In MS_Analysis LC-MS/MS Analysis Spike_In->MS_Analysis Data_Analysis Data Analysis: Quantification of Light vs. Heavy Peptide MS_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Workflow for quantitative proteomics using a stable isotope-labeled synthetic peptide.

G Conceptual Signaling Pathway Studied with a Labeled Peptide Ligand Labeled Peptide Ligand (agonist/antagonist) Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

References

A Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, a critical isotopically labeled building block for peptide synthesis. The document details its chemical properties, its primary application in Fmoc-based solid-phase peptide synthesis (SPPS), a comprehensive experimental protocol for its use, and a workflow diagram illustrating the synthesis process. This guide is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and proteomics.

Compound Data and Specifications

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[1] The incorporation of four ¹³C atoms and one ¹⁵N atom makes it a valuable tool for quantitative proteomics and as an internal standard in mass spectrometry-based assays.[2]

PropertyValue
CAS Number 1485528-28-6[2][3][4]
Molecular Formula C₁₉¹³C₄H₂₇¹⁵NO₅[2]
Molecular Weight 402.43 g/mol [2][3]
Isotopic Purity 99 atom % ¹³C; 98 atom % ¹⁵N[1]
Chemical Purity ≥97% (CP)[1]
Appearance Solid[1]
Storage Temperature 2-8°C[1]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]

Role in Peptide Synthesis and Drug Development

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Fmoc protecting group on the N-terminus is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin. This "orthogonal" protection strategy is a hallmark of Fmoc-based SPPS.[5]

The tert-butyl (tBu) group protects the hydroxyl side chain of the threonine residue, preventing unwanted side reactions during the coupling steps of peptide synthesis. Stable isotope labeling with ¹³C and ¹⁵N allows for the synthesized peptide to be used as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples via mass spectrometry. This is a critical application in drug development for pharmacokinetic and metabolic studies.[2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, yet detailed, protocol for the incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into a peptide chain using manual or automated SPPS. The specific resin and coupling reagents may vary based on the desired C-terminus (acid or amide) and the specific peptide sequence.

Materials and Reagents
  • Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

  • Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)[6][7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection[6][7]

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[7]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[9][10]

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • SPPS reaction vessel

Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain.

Step 1: Resin Swelling

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[7][11]

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc group from the N-terminus of the growing peptide chain.[5][6]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[11]

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base such as DIPEA or collidine (6-10 equivalents) to the amino acid solution to activate it.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed to completion.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.[11]

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[10]

  • Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% water / 2.5% TIS) fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approx. 10-15 mL per gram of resin) and agitate for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the tBu group from threonine).

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether or MTBE.[10]

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Process Visualization

As Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a chemical reagent for synthesis, a diagram of a biological signaling pathway is not applicable. Instead, the following diagram illustrates the workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection Resin->Deprotection Add 20% Piperidine/DMF Washing1 DMF Wash Deprotection->Washing1 Remove Piperidine Coupling Amino Acid Coupling Washing1->Coupling Add Activated Fmoc-AA-OH Washing2 DMF Wash Coupling->Washing2 Remove Excess Reagents Washing2->Resin Ready for Next Cycle FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection After Final AA Cleavage Cleavage & Side-Chain Deprotection FinalDeprotection->Cleavage Add TFA Cocktail Precipitation Precipitation in Ether Cleavage->Precipitation Collect Filtrate Purification Purification (HPLC) Precipitation->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is an essential reagent for the synthesis of isotopically labeled peptides. Its properties allow for seamless integration into standard Fmoc-SPPS protocols, enabling the production of high-quality peptides for use in quantitative proteomics, as internal standards in bioanalytical assays, and in various stages of drug discovery and development. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field.

References

A Technical Guide to the Isotopic Enrichment and Purity of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) amino acids are critical reagents in drug development and proteomics, serving as internal standards for highly accurate quantification in mass spectrometry-based assays.[1][][3] Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a specifically protected and labeled form of the amino acid threonine, designed for incorporation into synthetic peptides.[4][5] The precision of quantitative studies hinges directly on the well-defined isotopic enrichment and purity of these reagents. This guide provides an in-depth overview of the quality parameters for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, including detailed experimental protocols for its characterization.

Core Compound Specifications

The quality of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is defined by its isotopic enrichment, chemical purity, and enantiomeric purity. Each of these parameters is critical for its intended use in synthesizing high-fidelity labeled peptides for quantitative applications.[6]

Table 1: Typical Quality Specifications

ParameterSpecificationPrimary Analytical Method
Isotopic Enrichment ≥ 97-99% atom % ¹³C, ¹⁵NMass Spectrometry (MS)
Chemical Purity ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity ≥ 99.8% (L-isomer)Chiral HPLC or Gas Chromatography (GC)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMF, DichloromethaneSolubility Testing

Note: Specifications are based on typical values from various commercial suppliers.[7][8]

Understanding the Quality Parameters

Isotopic Enrichment: This value represents the percentage of molecules that contain the heavy isotopes at the specified positions (four ¹³C atoms and one ¹⁵N atom). High isotopic enrichment is essential to ensure a distinct mass shift from the unlabeled analogue, preventing isotopic overlap and ensuring accurate quantification. The primary method for determination is mass spectrometry, which resolves the mass difference between the labeled and unlabeled compounds.[][9]

Chemical Purity: This refers to the percentage of the target compound relative to any chemical impurities. Impurities can arise during synthesis and may include deletion sequences or improperly protected amino acids, which can interfere with peptide synthesis and downstream analysis.[10] Reversed-phase HPLC with UV detection is the standard method for assessing chemical purity.[11]

Enantiomeric Purity: Amino acids (except glycine) are chiral. For biological applications, it is crucial that the amino acid is of the correct stereochemistry (L-form). The presence of the D-enantiomer can lead to peptides with incorrect conformations and biological activities.[6][12] Enantiomeric purity is typically determined using specialized chiral chromatography techniques.[12][13][14]

Experimental Protocols & Workflows

Precise and validated analytical methods are required to confirm the quality of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. Below are representative protocols for the key analytical techniques.

Quality Control Workflow

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

QC_Workflow cluster_sampling Batch Sampling cluster_release Final Release Batch Raw Material Batch HPLC Chemical Purity (RP-HPLC) Batch->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC/GC) Batch->Chiral_HPLC MS Isotopic Enrichment (MS) Batch->MS NMR Structural Confirmation (NMR) Batch->NMR CoA Certificate of Analysis (CoA) Generation NMR->CoA Release Batch Release CoA->Release

A typical workflow for quality control analysis.
Protocol 1: Determination of Chemical Purity by RP-HPLC

This method separates the main compound from any non-chiral, process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[15]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV absorbance at 220 nm or 254 nm.[15][16]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This method is designed to separate the L-enantiomer from any contaminating D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK series).[6][12]

  • Mobile Phase: Typically a mixture of hexane and a polar organic solvent like isopropanol, often with an acidic additive like TFA (e.g., 90% Hexane, 10% Isopropyl Alcohol, 0.1% TFA).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV absorbance at 254 nm.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., isopropanol) at a concentration of 0.5-1.0 mg/mL.[16]

  • Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-isomers.

Protocol 3: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol uses high-resolution mass spectrometry to determine the incorporation of ¹³C and ¹⁵N isotopes.

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument, often coupled with a liquid chromatography front-end (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

  • Analysis Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

  • Sample Preparation: Dilute the sample to a low concentration (e.g., 1-10 µg/mL) in a suitable solvent like 50% acetonitrile with 0.1% formic acid.

  • Data Acquisition: Infuse the sample directly or via LC and acquire the mass spectrum across the expected m/z range for the unlabeled and labeled compound.

  • Calculation: Isotopic enrichment is determined by analyzing the isotopic cluster of the molecular ion. The relative intensities of the monoisotopic peak (M₀) and the fully labeled peak (M+5 for ¹³C₄,¹⁵N) are used to calculate the atom percent excess.[17][18]

Application in Peptide Synthesis and Quantitative Proteomics

The primary application of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is in Solid-Phase Peptide Synthesis (SPPS) to create a stable isotope-labeled internal standard (SIL-IS). This SIL-IS peptide will be chemically identical to the endogenous target peptide but will have a known mass shift.

Use in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple First Fmoc-AA-OH Wash1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Wash2 Wash Deprotection2->Wash2 Coupling_Labeled Couple Fmoc-Thr(tBu)-¹³C₄,¹⁵N-OH Wash2->Coupling_Labeled Repeat Repeat Cycle: Deprotection -> Coupling Coupling_Labeled->Repeat Cleavage Cleave & Deprotect (TFA Cocktail) Repeat->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification Final_Peptide Labeled Peptide Standard Purification->Final_Peptide Quant_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result BioSample Biological Sample (e.g., Plasma, Lysate) Spike Spike with Labeled Peptide Standard BioSample->Spike Digest Protein Digestion (if applicable) Spike->Digest LCMS LC-MS/MS Analysis Digest->LCMS XIC Extract Ion Chromatograms (Light & Heavy) LCMS->XIC Ratio Calculate Peak Area Ratio (Heavy / Light) XIC->Ratio Quant Absolute Quantification of Target Peptide Ratio->Quant

References

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the stable isotope-labeled amino acid Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of such labeled amino acids is a powerful tool for quantitative proteomics, structural analysis by nuclear magnetic resonance (NMR), and pharmacokinetic studies.[1][2][3]

Introduction

Stable isotope labeling of peptides by incorporating amino acids with heavy isotopes, such as ¹³C and ¹⁵N, provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and NMR.[4] This enables accurate quantification of peptides and proteins in complex biological samples, facilitates the elucidation of protein structure and dynamics, and allows for precise tracking of peptide-based drug candidates in metabolic and pharmacokinetic analyses.[2][3] Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a key building block for synthesizing peptides where threonine plays a critical biological role, such as in phosphorylation-dependent signaling pathways. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.[5]

Key Applications of Peptides Labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

  • Quantitative Proteomics: Serves as an internal standard for the accurate quantification of threonine-containing peptides and their parent proteins by mass spectrometry.[6][7][8][9][10]

  • Structural Biology: The ¹³C and ¹⁵N labels are NMR-active, providing valuable constraints for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[2][3][4]

  • Kinase Assays: Synthesis of isotopically labeled substrate peptides for serine/threonine kinases allows for sensitive and specific monitoring of kinase activity and inhibition.

  • Pharmacokinetic Studies: Labeled peptides act as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[2]

Experimental Protocols

The following protocols outline the manual synthesis of a peptide incorporating Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N using the well-established Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[11]

  • Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, remove the Fmoc group from the first amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.[12] Wash the resin thoroughly with DMF.

Amino Acid Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin extensively with DMF (5-7 times).

  • Coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (or other amino acids):

    • Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring Coupling Efficiency: To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Deprotection and Cleavage
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in section 2.1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues like Cys, Met, or Trp is Reagent K.[13] For peptides containing Thr(tBu), a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[3]

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[4]

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Precipitation: Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. The mass spectrum will show a characteristic mass shift corresponding to the incorporated ¹³C₄,¹⁵N isotopes.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS

Reagent NameComposition (v/v/w)ScavengersTypical ApplicationsReference
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, 1,2-Ethanediol (EDT)General purpose, good for peptides with Cys, Met, Trp, Tyr.[13]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Phenol, Triisopropylsilane (TIS)"Odorless" option, effective for scavenging trityl groups.[13]
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)Triisopropylsilane (TIS)Standard for peptides without sensitive residues.[3][4]
TFA/TIS/DODT TFA / TIS / Dithiothreitol (DODT) (95:2.5:2.5)Triisopropylsilane (TIS), Dithiothreitol (DODT)For peptides prone to oxidation.

Table 2: Standard Parameters for Manual Fmoc SPPS

StepReagent/SolventDurationEquivalents (relative to resin loading)
Resin Swelling DMF30-60 min-
Fmoc Deprotection 20% Piperidine in DMF2 x (3 min + 15 min)-
Amino Acid Activation Fmoc-AA-OH, HCTU, DIEA1-2 min3-5 (AA), 3-5 (HCTU), 6-10 (DIEA)
Coupling Activated Amino Acid in DMF1-2 hours-
Final Cleavage Cleavage Cocktail2-3 hours~10 mL/g resin

Mandatory Visualizations

Experimental Workflow

G Figure 1. Workflow for SPPS with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_final_steps Final Steps Resin_Selection Resin Selection Swell_Resin Swell Resin in DMF Resin_Selection->Swell_Resin Initial_Deprotection Initial Fmoc Deprotection (if pre-loaded) Swell_Resin->Initial_Deprotection Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Initial_Deprotection->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification G Figure 2. Simplified MAP Kinase Signaling Pathway cluster_pathway MAP Kinase Cascade MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P (on Thr & Tyr) Substrate Substrate Protein MAPK->Substrate P (on Ser/Thr) Response Cellular Response Substrate->Response Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->MAPKKK

References

Application Notes and Protocols: Standard Protocol for Using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in an Automated Peptide Synthesizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry-based assays.[1][2][3] The incorporation of amino acids labeled with heavy isotopes, such as ¹³C and ¹⁵N, allows for the precise differentiation and quantification of peptides in complex biological samples.[1][4] This document provides a detailed protocol for the use of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in standard solid-phase peptide synthesis (SPPS) utilizing an automated peptide synthesizer. The protocol outlines the necessary steps from resin preparation to final peptide cleavage and purification, ensuring efficient and successful synthesis of isotope-labeled threonine-containing peptides.

Fmoc-Thr(tBu)-OH is a commonly used derivative for threonine incorporation in Fmoc-based SPPS.[5][6][7] The tert-butyl (tBu) protecting group on the side chain is labile to strong acids, allowing for its removal during the final cleavage step.[7] The protocols described herein are applicable to most automated peptide synthesizers that employ Fmoc chemistry.

Materials and Reagents

Equipment
  • Automated Peptide Synthesizer (e.g., CEM Liberty Blue™, Protein Technologies Prelude)

  • Lyophilizer (Freeze-Dryer)

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)

  • Solid Phase Extraction (SPE) cartridges

  • Reaction vessel for cleavage

  • Glassware (scintillation vials, beakers, etc.)

  • Syringes and needles

Resins
  • Rink Amide resin (for C-terminal amides)

  • Wang resin (for C-terminal carboxylic acids)

  • 2-Chlorotrityl chloride resin (for protected peptide fragments)

Amino Acids and Reagents
  • Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

  • Other standard Fmoc-protected amino acids (with appropriate side-chain protection)

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Activation Base:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Fmoc-Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH)

    • Diethyl ether, anhydrous

  • Cleavage Cocktail Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (deionized)

    • 1,2-Ethanedithiol (EDT) (for peptides containing Cys)

    • Thioanisole

Experimental Protocols

Resin Preparation
  • Resin Swelling: Transfer the desired amount of resin (typically on a 0.1 to 0.25 mmol scale) into the synthesizer's reaction vessel. Wash and swell the resin with DMF for at least 30-60 minutes.[8] For some resins like 2-chlorotrityl chloride, swelling is performed in DCM.[8]

Automated Peptide Synthesis Cycle

The following steps are typically performed in an automated fashion by the peptide synthesizer. The exact parameters may vary depending on the instrument manufacturer.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF.[9] This is often a two-stage process (e.g., 1 x 5 min and 1 x 10 min) to ensure complete removal.[9]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (including the labeled Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N) in DMF.

    • Add the coupling reagent (e.g., HCTU) and activation base (e.g., DIPEA) to the amino acid solution to pre-activate it, or add them directly to the reaction vessel.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the specified time (typically 30-60 minutes).[10] For microwave-assisted synthesizers, coupling times can be significantly shorter.[11]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • (Optional) Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.

Table 1: Recommended Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentMolar Equivalents (relative to resin loading)Typical Volume/Mass
Fmoc-Amino Acid3 - 50.3 - 0.5 mmol
Coupling Reagent (e.g., HCTU)3 - 50.3 - 0.5 mmol
Activation Base (e.g., DIPEA)6 - 100.6 - 1.0 mmol
Fmoc-Deprotection Solution (20% Piperidine in DMF)-5 - 10 mL per cycle
Peptide Cleavage and Deprotection
  • Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acid sequence.[12]

Table 2: Common Cleavage Cocktails

ReagentCompositionUse Case
Reagent KTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with sensitive residues like Cys, Met, Trp, and Tyr.
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)"Odorless" alternative, effective for scavenging trityl groups.[13][14]
Standard TFA CocktailTFA/TIS/Water (95:2.5:2.5)Suitable for many sequences without sensitive residues.
  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[14]

    • Stir or gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the protecting groups present.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[15]

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.[9]

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

  • Lyophilization: Freeze-dry the pure, peptide-containing fractions to obtain a fluffy white powder.

Diagrams

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis Final_Product Lyophilized Peptide Analysis->Final_Product

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into a growing peptide chain.

Cleavage_Logic Start Peptide Synthesis Complete Check_Residues Sensitive Residues Present? (Cys, Met, Trp, Tyr) Start->Check_Residues Yes Yes Check_Residues->Yes  Yes No No Check_Residues->No No   Reagent_K Use Reagent K (TFA/Water/Phenol/Thioanisole/EDT) Yes->Reagent_K Standard_TFA Use Standard Cocktail (TFA/TIS/Water) No->Standard_TFA Cleave Cleave from Resin (2-4 hours) Reagent_K->Cleave Standard_TFA->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate End Crude Peptide Precipitate->End

Caption: Decision logic for selecting the appropriate cleavage cocktail.

Troubleshooting

Table 3: Common Issues and Solutions in Isotope-Labeled Peptide Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete coupling or deprotection. Steric hindrance from protecting groups.Increase coupling times or use a stronger coupling reagent (e.g., HATU). Ensure complete Fmoc removal by extending deprotection time or using a fresh piperidine solution. Consider microwave-assisted synthesis for difficult sequences.
Incomplete Deprotection of Side Chains Insufficient cleavage time. Inappropriate cleavage cocktail.Extend the cleavage reaction time and monitor by HPLC.[12] Ensure the correct cleavage cocktail is used for the specific protecting groups present.
Presence of Deletion Sequences Incomplete coupling.Incorporate a capping step after each coupling to block unreacted amines. Double couple difficult amino acids.
Side Reactions (e.g., oxidation of Met, alkylation of Trp) Inadequate scavengers in the cleavage cocktail.Use a cleavage cocktail with appropriate scavengers like EDT for Cys-containing peptides or thioanisole for Trp.[14]
Isotopic Scrambling Metabolic conversion of labeled amino acids (more common in biological expression systems).For chemical synthesis, this is less of an issue. Ensure high isotopic purity of the starting Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.[16]

Conclusion

The successful synthesis of stable isotope-labeled peptides is crucial for a wide range of applications in modern biological and pharmaceutical research. By following this detailed protocol for the incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N using an automated peptide synthesizer, researchers can achieve high yields of pure, accurately labeled peptides. Careful attention to reagent quality, reaction conditions, and appropriate cleavage and purification strategies are paramount for obtaining reliable and reproducible results.

References

Application Note: Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for Absolute Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, moving from relative to absolute quantification of proteins is critical for a deeper understanding of cellular processes, biomarker validation, and the mechanism of drug action. While many methods provide relative protein abundance, the Absolute QUAntification (AQUA) strategy offers a robust framework for determining the precise molar amount of a specific protein in a complex sample.[1][2][3]

This is achieved by using a stable isotope-labeled (SIL) synthetic peptide as an internal standard.[1][2] This peptide is a heavy-isotope analog of a target peptide derived from the protein of interest. Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a critical building block for the solid-phase synthesis of these internal standards. The Fmoc and tBu protecting groups enable its precise incorporation into a growing peptide chain, while the ¹³C and ¹⁵N isotopes create a defined mass shift without altering the peptide's chemical properties.[2][4][5]

This application note provides a detailed overview and protocols for using SIL peptides synthesized with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for targeted, absolute protein quantification via mass spectrometry.

The AQUA Workflow Principle

The AQUA method relies on the principle of isotope dilution mass spectrometry. A known quantity of a heavy-labeled synthetic peptide (the AQUA peptide) is spiked into a biological sample during or after protein digestion.[6] This internal standard co-elutes with its endogenous, "light" counterpart during liquid chromatography (LC) but is distinguished by the mass spectrometer due to its heavier mass.

By comparing the signal intensity of the light native peptide to the heavy internal standard, the absolute quantity of the native peptide can be calculated with high precision and accuracy.[1] This, in turn, reflects the absolute amount of the source protein in the original sample.

The overall experimental workflow is depicted below.

AQUA_Workflow cluster_prep Phase 1: Assay Development cluster_analysis Phase 2: Biological Quantification p1 1. Target Protein & Peptide Selection p2 2. Synthesis of Heavy Peptide (using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N) p1->p2 p3 3. LC-MS/MS Method Development (SRM/PRM) p2->p3 s3 6. LC-MS/MS Analysis p3->s3 Optimized Method s1 4. Biological Sample Prep (Lysis & Digestion) s2 5. Spike-in Known Amount of Heavy Peptide s1->s2 s2->s3 s4 7. Data Analysis & Absolute Quantification s3->s4

Caption: The AQUA workflow for absolute protein quantification.

Application Example: Quantifying a Kinase in the MAPK Pathway

Absolute quantification is invaluable for studying signaling pathways, where the concentration of key proteins can determine cellular fate. The Mitogen-Activated Protein Kinase (MAPK) pathway is a core signaling cascade involved in cell proliferation, differentiation, and survival. Measuring the absolute levels of kinases like MEK or ERK can provide critical insights into the pathway's status in disease or in response to drug treatment. A SIL peptide standard, synthesized using reagents like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, enables the precise quantification of these key signaling nodes.

MAPK_Pathway cluster_key AQUA Application GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Ras Ras Rec->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 (Target for Quantification) Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Key Absolute quantification of MEK1/2 provides its exact cellular concentration, allowing for precise modeling of signal flux. TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Application of AQUA to the MAPK signaling pathway.

Experimental Protocols

Protocol 1: Protein Extraction and Digestion from Cultured Cells

This protocol describes a standard method for preparing a cell lysate for proteomic analysis.

  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate) supplemented with protease and phosphatase inhibitors.

    • Lyse the cells by sonication on ice until the solution is no longer viscous.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Dilute the urea concentration of the sample to less than 2 M by adding 50 mM Ammonium Bicarbonate.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Dry the cleaned peptides in a vacuum centrifuge.

    • Resuspend in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Absolute Quantification by LC-MS/MS

This protocol outlines the final analysis after the sample has been prepared and the heavy peptide standard has been synthesized and quantified.

  • Spiking the Internal Standard:

    • Reconstitute the digested peptides (from Protocol 1) in a known volume of LC-MS loading buffer.

    • Add a precisely known amount of the purified heavy AQUA peptide standard to the sample. The optimal amount (e.g., 10-100 fmol) should be determined during method development to be within the linear dynamic range of the instrument and of a similar magnitude to the endogenous peptide.[1]

  • LC-MS/MS Analysis:

    • Analyze the sample on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

    • Set up a targeted acquisition method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[2][3]

    • Method Parameters:

      • LC Gradient: Develop a gradient that provides optimal separation and peak shape for the target peptide.

      • MS Method: In the targeted method, specify the precursor m/z values for both the light (native) and heavy (AQUA standard) peptides.

      • Transitions: Select 3-5 of the most intense and specific fragment ions (transitions) for both the light and heavy precursors for monitoring. These are determined during the initial method development stage.[6]

  • Data Analysis and Quantification:

    • Process the raw data using software capable of integrating peak areas from targeted MS scans (e.g., Skyline, Xcalibur, MassLynx).

    • For both the light and heavy peptides, integrate the peak area of their respective transitions.

    • Calculate the ratio of the peak areas (Light / Heavy).

    • Calculate the absolute amount of the endogenous peptide using the following formula:

    Amount (Native) = (Peak Area Ratio [Light/Heavy]) × Amount (AQUA Standard Spiked-in)

    • Normalize this value to the initial amount of total protein to report the final concentration (e.g., in fmol of protein per µg of lysate).

Data Presentation

The results of an AQUA experiment can be summarized in a clear, tabular format.

Sample IDTarget ProteinPeptide SequencePeak Area (Light)Peak Area (Heavy)Spiked Standard (fmol)Calculated Amount (fmol)Protein Conc. (fmol/µg)
Control 1MEK1AAYFV[Thr]EPVWA1.85E+062.10E+065044.00.44
Control 2MEK1AAYFV[Thr]EPVWA1.92E+062.05E+065046.80.47
Treated 1MEK1AAYFV[Thr]EPVWA3.55E+062.08E+065085.30.85
Treated 2MEK1AAYFV[Thr]EPVWA3.71E+062.11E+065087.90.88

Thr* indicates the position where the heavy-labeled Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N was incorporated during synthesis.

Conclusion

References

Application Note: Quantitative Analysis of Fmoc-Thr(tBu)-OH in Chemical Synthesis and Drug Development using Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, or Fmoc-Thr(tBu)-OH, is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics.[1][2] Accurate quantification of Fmoc-Thr(tBu)-OH is essential for ensuring the quality of raw materials, monitoring coupling efficiency during synthesis, and in pharmacokinetic studies of related compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose.[3] To achieve the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard is the gold standard.[4][5] This application note describes a robust LC-MS/MS method for the quantification of Fmoc-Thr(tBu)-OH using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N as an internal standard.

The stable isotope-labeled internal standard, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, is an ideal internal standard because it shares nearly identical chemical and physical properties with the analyte, including extraction efficiency, ionization response, and chromatographic retention time.[4][6] This allows for the correction of variability introduced during sample preparation and analysis, leading to highly reliable and reproducible quantitative results.[4][7]

Principle of the Method

A known concentration of the internal standard (Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N) is spiked into all samples, calibration standards, and quality control samples. Both the analyte (light) and the internal standard (heavy) are extracted and analyzed simultaneously by LC-MS/MS. Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach minimizes the impact of matrix effects and other sources of experimental variation.

Experimental Protocols

Materials and Reagents
  • Analyte: Fmoc-Thr(tBu)-OH (Purity ≥ 99%)

  • Internal Standard (IS): Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (Isotopic Purity ≥ 99%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade)

  • Additives: Formic Acid (FA) (LC-MS Grade)

  • Sample Matrix: Process reaction mixture, plasma, or other relevant biological fluid.

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fmoc-Thr(tBu)-OH in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation
  • Calibration Standards: To 90 µL of the sample matrix, add 10 µL of the respective analyte working solution and 10 µL of the internal standard working solution (10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Test Samples: To 90 µL of the test sample, add 10 µL of a blank solution (50:50 methanol/water) and 10 µL of the internal standard working solution (10 µg/mL).

  • Protein Precipitation (for biological samples): Add 300 µL of cold acetonitrile to each 110 µL sample mixture. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation: Transfer the supernatant to a new microcentrifuge tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase starting condition.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fmoc-Thr(tBu)-OH398.2179.110015
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N403.2179.110015

Table 2: Calibration Curve for Fmoc-Thr(tBu)-OH Quantification

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520510,0000.003
57,650515,0000.015
1015,300520,0000.029
5075,500512,0000.147
100151,000518,0000.292
500760,000513,0001.481
10001,525,000516,0002.955

Linear Range: 1 - 1000 ng/mL Correlation Coefficient (r²): > 0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9197.04.5
Medium7576.8102.43.2
High750742.599.02.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma, Reaction Mixture) add_is Spike with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (IS) sample->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi_source ESI Source (Positive Ionization) lc_separation->esi_source ms_analysis Tandem MS (MRM Detection) esi_source->ms_analysis integration Peak Integration (Analyte & IS) ms_analysis->integration ratio_calc Calculate Peak Area Ratio integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration final_conc Final Concentration calibration->final_conc

Caption: Experimental workflow for the quantification of Fmoc-Thr(tBu)-OH.

G cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer analyte Fmoc-Thr(tBu)-OH (Light Isotope) m/z = 398.2 ms Mass Analyzer Distinguishes by Mass-to-Charge Ratio analyte->ms is Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (Heavy Isotope) m/z = 403.2 is->ms G sample_prep Sample Preparation Variability is_addition Addition of IS sample_prep->is_addition matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->is_addition instrument_drift Instrument Drift instrument_drift->is_addition ratio_quant Ratiometric Quantification is_addition->ratio_quant accurate_result Accurate & Precise Result ratio_quant->accurate_result

References

Application Notes and Protocols for Metabolic Labeling of Proteins with Stable Isotope-Labeled Threonine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of proteins using stable isotope-labeled threonine. The primary focus is on the application of L-Threonine (¹³C₄,¹⁵N) in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for quantitative proteomics. Additionally, the role and application of chemically protected forms, such as Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, in protein research are clarified.

1. Introduction

Metabolic labeling is a powerful technique used to incorporate stable isotopes into proteins in vivo for their subsequent detection and quantification by mass spectrometry. By providing cells with amino acids containing heavier isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N), newly synthesized proteins become "heavy" compared to the "light" proteins in a control population. This mass difference allows for the direct comparison of protein abundance between different cell states, making it a cornerstone of quantitative proteomics research in drug development and cell biology.

While various amino acids can be used for metabolic labeling, threonine is a suitable choice for many cell lines. The biologically active form, L-Threonine (¹³C₄,¹⁵N), is directly supplied to cells in culture. It is important to distinguish this from chemically protected forms like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. The Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups make this molecule suitable for solid-phase peptide synthesis but prevent its direct use in live-cell metabolic labeling as the protecting groups render it unusable by the cell's translational machinery.

2. Principle of SILAC

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy. In a typical SILAC experiment involving two cell populations (e.g., control vs. treated), one population is cultured in media containing the standard "light" amino acids, while the other is cultured in media where a specific essential amino acid (in this case, threonine) is replaced with its "heavy" isotope-labeled counterpart (L-Threonine (¹³C₄,¹⁵N)).

After several cell doublings, the labeled amino acid is fully incorporated into the proteome of the "heavy" population. The cell populations can then be subjected to different experimental conditions. Subsequently, the protein lysates from the "light" and "heavy" populations are combined. When analyzed by mass spectrometry, each peptide containing threonine will appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic labeling. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein between the two samples.

SILAC_Principle cluster_light Control Population cluster_heavy Experimental Population light_cell Cells in 'Light' Medium (Standard Threonine) light_protein 'Light' Proteome light_cell->light_protein Protein Synthesis combine Combine Lysates light_protein->combine heavy_cell Cells in 'Heavy' Medium (L-Threonine-¹³C₄,¹⁵N) heavy_protein 'Heavy' Proteome heavy_cell->heavy_protein Protein Synthesis heavy_protein->combine ms LC-MS/MS Analysis combine->ms quant Protein Quantification ms->quant

Figure 1: Principle of a two-plex SILAC experiment.

3. Experimental Protocols

This section provides a detailed protocol for a SILAC experiment using stable isotope-labeled L-Threonine.

3.1. Materials and Reagents

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-Lysine, L-Arginine, and L-Threonine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • "Light" L-Threonine

  • "Heavy" L-Threonine (¹³C₄,¹⁵N)

  • Standard L-Lysine and L-Arginine (if the medium lacks them)

  • Cell culture flasks or plates

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for SDS-PAGE and in-gel digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry sample preparation (e.g., C18 spin columns, formic acid, acetonitrile)

3.2. Cell Culture and Labeling Protocol

  • Media Preparation: Prepare the "light" and "heavy" SILAC media.

    • Light Medium: Reconstitute the amino acid-deficient medium according to the manufacturer's instructions. Add dFBS to the desired concentration (e.g., 10%). Add penicillin-streptomycin. Add the standard "light" L-Lysine, L-Arginine, and L-Threonine to their normal physiological concentrations.

    • Heavy Medium: Reconstitute the amino acid-deficient medium. Add dFBS and penicillin-streptomycin. Add standard "light" L-Lysine and L-Arginine. Add "heavy" L-Threonine (¹³C₄,¹⁵N) in place of the light version.

  • Cell Adaptation: Thaw and culture the cells in the "light" medium for at least one passage to ensure they are healthy. To start the labeling, split the cells and seed them into both "light" and "heavy" media.

  • Incorporation of Labeled Amino Acid: Culture the cells for at least 5-6 cell doublings in their respective SILAC media to ensure near-complete incorporation of the heavy threonine into the proteome of the "heavy" cell population.

  • Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" cell population, while the "light" population serves as the control.

  • Cell Harvesting and Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "light" and "heavy" lysates using a BCA assay.

    • Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).

3.3. Sample Preparation for Mass Spectrometry

  • Protein Denaturation and Reduction: Denature the combined protein sample and reduce the disulfide bonds using DTT.

  • Alkylation: Alkylate the cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.

  • In-gel or In-solution Digestion: Run the protein mixture on an SDS-PAGE gel for a short distance and perform in-gel digestion with trypsin, or perform an in-solution digestion. Trypsin will cleave the proteins into smaller peptides suitable for mass spectrometry analysis.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 spin column to remove contaminants that could interfere with the mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow media_prep Prepare 'Light' & 'Heavy' Media cell_culture Cell Culture & Adaptation (≥ 5 doublings) media_prep->cell_culture treatment Experimental Treatment cell_culture->treatment harvest Harvest, Lyse & Quantify treatment->harvest mix Mix Equal Protein Amounts harvest->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest desalt Peptide Desalting (C18) digest->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Figure 2: General experimental workflow for a SILAC experiment.

4. Data Presentation

The quantitative data obtained from the mass spectrometer is typically processed using specialized software that can identify peptide pairs and calculate the heavy/light (H/L) ratio. This data can be summarized in tables for clear interpretation.

Table 1: Representative Protein Quantification Data

Protein IDGene NamePeptide SequenceH/L RatioRegulation
P04637TP53YSVTFCTYSPALNK0.98Unchanged
P60709ACTBVAPEEHPVLLTEAPLNPK1.05Unchanged
P14618HSP90AA1IRELISNSSDALDK3.12Upregulated
Q06830ANXA1LQDELDQAR0.45Downregulated

5. Troubleshooting

Table 2: Common Issues and Solutions in SILAC

IssuePotential CauseSuggested Solution
Incomplete LabelingInsufficient number of cell doublings.Ensure at least 5-6 cell doublings in SILAC media. Verify incorporation by MS.
Arginine-to-Proline ConversionSome cell lines can convert arginine to proline.Use a cell line known to be an arginine auxotroph or use SILAC media with labeled proline as well.
Low Protein/Peptide YieldInefficient lysis or digestion.Optimize lysis buffer and digestion protocol (enzyme-to-protein ratio, incubation time).
High Variation in H/L RatiosInaccurate protein quantification before mixing.Use a reliable protein quantification assay (e.g., BCA) and ensure equal mixing.

6. Application of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

As mentioned, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is not used for metabolic labeling in live cells. Its application lies in chemical protein synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the primary application. The Fmoc group protects the N-terminus of the threonine, while the tBu group protects the side-chain hydroxyl group. This allows for the controlled, stepwise addition of amino acids to a growing peptide chain on a solid resin support. The isotopic label is incorporated at a specific position in the synthesized peptide.

  • Protein Structure and Function Studies: Peptides or small proteins synthesized with a site-specific isotopic label can be used as internal standards for mass spectrometry or in NMR studies to probe protein structure and dynamics.

Application Note: Optimal Conditions for Fmoc Deprotection of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base lability which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1] The efficient removal of the Fmoc group is critical for the successful synthesis of peptides. This is particularly true when using expensive, isotopically labeled amino acids such as Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, where maximizing incorporation and minimizing side reactions is paramount to conserve the labeled precursor. This application note provides a detailed analysis of optimal conditions for the Fmoc deprotection of Fmoc-Thr(tBu)-OH, including recommended protocols and strategies to mitigate potential side reactions. While the isotopic labeling is not expected to significantly alter the chemical reactivity of the molecule, the high cost of the labeled amino acid necessitates highly efficient and clean deprotection steps.

Key Considerations for Fmoc Deprotection of Threonine Derivatives

Threonine, with its secondary hydroxyl group protected by a tert-butyl (tBu) group, presents specific challenges during SPPS. Incomplete deprotection can lead to deletion sequences, while harsh basic conditions can promote side reactions. Key considerations include:

  • Steric Hindrance: The bulky tBu group on the threonine side chain, coupled with the growing peptide chain on the solid support, can create steric hindrance, potentially slowing down the deprotection reaction.[2]

  • Aggregation: Peptide sequences containing hydrophobic residues are prone to aggregation, which can hinder the access of deprotection reagents to the Fmoc group.[3]

  • Side Reactions: Threonine residues are susceptible to specific side reactions under certain SPPS conditions, including O-sulfonation and N-O shifts.[4][5]

Deprotection Reagents and Conditions

Several reagents and conditions have been established for Fmoc deprotection, with varying degrees of efficiency and potential for side reactions. The most common and alternative reagents are summarized below.

Standard Conditions: Piperidine in DMF

The most widely used method for Fmoc deprotection involves a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[6][7] This condition is generally effective and provides a good balance between reaction speed and the prevention of side reactions.

Alternative Deprotection Reagents

In cases of difficult sequences or to avoid the use of piperidine, which is a controlled substance, several alternatives are available:

  • 4-Methylpiperidine (4-MP): This reagent has been shown to be as efficient as piperidine for Fmoc removal and is not a controlled substance.[6]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can be used in lower concentrations (e.g., 2% in DMF).[7] It is considered a harsher deprotection agent but can be advantageous for sterically hindered amino acids or to reduce epimerization in certain contexts.[7]

  • Piperazine/DBU Mixture: A combination of piperazine and DBU has been reported to be a rapid and efficient deprotection solution, rivaling the speed of 20% piperidine.[8]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes quantitative data on various Fmoc deprotection conditions.

Deprotection ReagentConcentrationSolventHalf-life (t₁/₂)Notes
Piperidine20% (v/v)DMF~7 secondsStandard and widely used condition.[8]
Piperidine10% (v/v)DMF~21 secondsSlower than 20%, may reduce side reactions.[8]
Piperidine5% (v/v)DMF~50 secondsEven milder conditions, but requires longer reaction times.[8]
4-Methylpiperidine20% (v/v)DMFSimilar to PiperidineGood alternative to piperidine, not a controlled substance.[6]
DBU2% (v/v)DMFNot specifiedHarsher, non-nucleophilic base. Useful for difficult sequences.[7]
Piperazine/DBU5% / 2% (w/v)DMFFaster than 20% PiperidineA rapid and efficient alternative.[8]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the Fmoc deprotection of Thr-containing peptides. Understanding and mitigating these is crucial for obtaining a pure product.

  • O-Sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), if Pmc or Mtr protecting groups are used for arginine, O-sulfonation of serine and threonine can occur. This can be avoided by using appropriate scavengers in the cleavage cocktail.[4]

  • N-O Acyl Shift: Under acidic conditions (e.g., during cleavage), the peptide backbone can rearrange via a cyclic intermediate, with the peptide chain migrating from the amide nitrogen to the hydroxyl group of threonine. This can be reversed by treatment with a mild base.[5]

  • Aspartimide Formation: Although not directly involving threonine, the basic conditions of Fmoc deprotection can promote aspartimide formation if an aspartic acid residue is present in the sequence, particularly when followed by glycine, asparagine, or serine.[5] Using bulky protecting groups for Asp or adding HOBt to the deprotection solution can reduce this side reaction.[3]

  • Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage and can lead to cleavage of the peptide from the resin.[3] Using dipeptide building blocks or specific resins like 2-chlorotrityl chloride can minimize this.[3]

Experimental Protocols

The following protocols are recommended for the efficient Fmoc deprotection of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction Time: Allow the reaction to proceed for 5-10 minutes with gentle agitation. For sterically hindered couplings, a second treatment of 10-15 minutes may be necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): The completion of the deprotection can be monitored by a colorimetric test, such as the Kaiser test.

Protocol 2: Alternative Fmoc Deprotection using DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU in DMF to the resin.

  • Reaction Time: Agitate the resin for 5-10 minutes.

  • Washing: Drain the DBU solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N coupled to resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash Wash Resin with DMF deprotect->wash monitor Monitoring (Optional Kaiser Test) wash->monitor monitor->deprotect Negative couple Couple next Fmoc-Amino Acid monitor->couple Positive end End: Deprotected Thr-¹³C₄,¹⁵N ready for next coupling couple->end

Caption: Experimental workflow for Fmoc deprotection.

Chemical Reaction

deprotection_reaction cluster_reactants Reactants cluster_products Products FmocThr Fmoc-Thr(tBu)-Peptide-Resin HThr H-Thr(tBu)-Peptide-Resin FmocThr->HThr Deprotection Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Scavenging

Caption: Chemical reaction of Fmoc deprotection.

Conclusion

The optimal conditions for the Fmoc deprotection of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N generally align with those for its non-labeled counterpart. The standard protocol using 20% piperidine in DMF is a reliable starting point. For challenging sequences prone to aggregation or steric hindrance, alternative reagents such as 4-methylpiperidine or DBU offer viable options. Careful monitoring of the reaction and awareness of potential side reactions specific to threonine are crucial to ensure the highest possible yield and purity of the final peptide, thereby maximizing the utility of the expensive isotopically labeled amino acid. The provided protocols and mitigation strategies serve as a comprehensive guide for researchers to achieve successful and efficient peptide synthesis.

References

Best practices for the solubility, storage, and handling of Fmoc-Thr(tBu)-OH-13C4,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the best practices for the solubility, storage, and handling of the isotopically labeled amino acid, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. The physical and chemical properties of this compound are nearly identical to its unlabeled counterpart, Fmoc-Thr(tBu)-OH.

Product Information

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine-¹³C₄,¹⁵N
Molecular Formula C₁₉¹³C₄H₂₇¹⁵NO₅
Molecular Weight ~402.48 g/mol
Appearance White to off-white powder[1]
Primary Application Building block in solid-phase peptide synthesis (SPPS)[2][3]

Solubility

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is generally soluble in a range of polar organic solvents commonly used in peptide synthesis.[4] It is important to note that this compound is poorly soluble in water.[5] For solid-phase peptide synthesis, complete dissolution is crucial for efficient coupling.

Table 1: Solubility of Fmoc-Thr(tBu)-OH

SolventSolubilityConcentrationNotes
Dimethylformamide (DMF) SolubleApprox. 198.7 mg/mL (0.5 M)The most common solvent for Fmoc-SPPS. Ensure use of high-purity, amine-free DMF.
Dimethyl sulfoxide (DMSO) Soluble100 mg/mL (251.60 mM)[1][6]Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1][6]
Dichloromethane (DCM) Soluble-Often used in combination with DMF for activation and coupling steps.[7]
Chloroform Soluble--
Ethyl Acetate Soluble--
Acetone Soluble--
Ethanol Soluble--
Water Slightly soluble-Not recommended as a primary solvent.[8]

Note: The physical properties of the isotopically labeled compound are considered equivalent to the unlabeled compound for solubility purposes.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Solid Form:

  • Long-term: For extended periods, store the solid powder in a tightly sealed container at -20°C or -80°C, protected from light.[1][9]

  • Short-term: Temporary storage at room temperature is acceptable, for example, during shipping or handling.[2] However, for routine lab use, refrigeration at 2-8°C is recommended.[10]

  • Important Handling Note: Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can degrade the product.[2]

In Solution:

  • It is generally not recommended to store Fmoc-amino acids in solution for extended periods.[2]

  • If necessary, prepare fresh solutions for each synthesis.

  • For short-term storage of solutions, keep them at -20°C or -80°C.[1][11]

  • To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[1][6]

Handling and Safety

While Fmoc-Thr(tBu)-OH is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[8][13]

  • First Aid:

    • Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[4][8]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[4][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[4][13]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations. One safety data sheet indicates that the substance is very toxic to aquatic life with long-lasting effects, so avoid release into the environment.[8][13]

Experimental Protocols

Protocol for Preparation of Stock Solution for SPPS

This protocol describes the preparation of a standard 0.5 M solution of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in DMF for use in an automated peptide synthesizer.

  • Preparation: Ensure all glassware is clean and dry. Use high-purity, amine-free DMF.

  • Weighing: Weigh the required amount of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in a clean, dry vial. For 10 mL of a 0.5 M solution, this would be approximately 2.01 g.

  • Dissolution: Add the desired volume of DMF to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Use: Use the freshly prepared solution immediately for the best coupling efficiency.

General Protocol for Coupling in Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine.[13]

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA), at 6-10 equivalents.

    • Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Visualizations

experimental_workflow Experimental Workflow for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N Handling cluster_prep Preparation cluster_dissolution Dissolution cluster_synthesis Peptide Synthesis receive Receive Compound storage Store at -20°C (Long-term) receive->storage Check CoA warm Warm to Room Temp before opening storage->warm weigh Weigh Compound warm->weigh add_solvent Add Anhydrous DMF weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve activate Activate with HBTU/DIPEA dissolve->activate Use Fresh couple Couple to Resin activate->couple wash Wash Resin couple->wash wash->couple Next Cycle

Caption: Workflow for handling and use of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

logical_relationships Decision Logic for Storage and Handling decision decision action action start Start storage_duration Storage Duration? start->storage_duration long_term Store at -20°C to -80°C storage_duration->long_term > 1 month short_term Store at 2-8°C storage_duration->short_term < 1 month compound_state Compound State? long_term->compound_state short_term->compound_state solid Solid compound_state->solid Solid solution Solution compound_state->solution Solution use_now Immediate Use? solid->use_now solution->use_now prepare_solution Prepare Fresh Solution use_now->prepare_solution Yes store_solution Store Solution Aliquot & Freeze at -20°C use_now->store_solution No use_in_synthesis Use in SPPS prepare_solution->use_in_synthesis

Caption: Decision tree for storage and handling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

References

Troubleshooting & Optimization

How to improve low coupling efficiency of Fmoc-Thr(tBu)-OH-13C4,15N in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on improving the coupling efficiency of sterically hindered amino acids like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N?

Low coupling efficiency for Fmoc-Thr(tBu)-OH, including its isotopically labeled forms, is a common issue in SPPS primarily due to two factors:

  • Steric Hindrance: Threonine is a β-branched amino acid. The presence of the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group, in addition to the Fmoc protecting group on the α-amino group, creates significant steric hindrance around the reactive carboxyl group. This bulkiness impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2][3]

  • Peptide Chain Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures, such as β-sheets, leading to inter- and intra-chain aggregation.[4][5] This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.[5]

Q2: What are the initial and most straightforward steps to improve the coupling of Fmoc-Thr(tBu)-OH?

For a first attempt at troubleshooting, consider the following modifications to your standard protocol:

  • Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid. This is a widely used strategy for incorporating difficult amino acids.[6][7]

  • Increase Reagent Equivalents: Increase the molar excess of the Fmoc-Thr(tBu)-OH and the coupling reagents. Using a 3- to 5-fold excess is a common practice to drive the reaction towards completion.[8]

  • Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration, for example, 2-4 hours or even overnight, to ensure maximum incorporation.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Fmoc-Thr(tBu)-OH?

Standard coupling reagents may not be sufficiently reactive for sterically hindered amino acids. Consider using more potent activating agents. The choice of reagent can significantly impact coupling efficiency.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly efficient, especially for hindered couplings.[6][9][10]
HBTU/TBTU Uronium/Aminium SaltPopular and effective reagents, though HATU is often considered superior for difficult couplings.[9][10]
PyBOP Phosphonium SaltA powerful reagent, particularly effective for hindered amino acids.[10]
COMU Uronium SaltOffers high coupling efficiency comparable to HATU with improved safety (non-explosive byproducts) and solubility.[9][11]
DIC/OxymaPure Carbodiimide/AdditiveA robust system that minimizes racemization and is effective for a wide range of amino acids.[12][13]

Note: When using uronium/aminium or phosphonium salts, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is required for activation.[10] Collidine is sometimes recommended over DIPEA to reduce the risk of racemization for sensitive amino acids.[10]

Troubleshooting Guides

Guide 1: Optimizing Coupling Conditions

This guide provides a systematic approach to optimizing the reaction conditions to enhance coupling efficiency.

Problem: Incomplete coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N as indicated by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple increase_excess Increase Reagent Excess (3-5 equivalents) double_couple->increase_excess extend_time Extend Coupling Time (2-4 hours or overnight) increase_excess->extend_time microwave Utilize Microwave-Assisted SPPS extend_time->microwave check_completion Check for Completion (e.g., Kaiser Test) microwave->check_completion success Proceed to Deprotection check_completion->success Negative failure Proceed to Advanced Strategies check_completion->failure Positive

Figure 1. A stepwise workflow for optimizing coupling conditions for sterically hindered amino acids.

Experimental Protocol: Double Coupling with HATU

  • Initial Coupling:

    • Swell the resin in N,N-dimethylformamide (DMF).

    • Perform the Fmoc deprotection of the N-terminal amino acid.

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Wash:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N as described in step 1.

    • Add the fresh solution to the resin and couple for another 1-2 hours.

  • Completion Check:

    • Wash the resin with DMF and perform a Kaiser test to confirm the absence of free primary amines.

Guide 2: Mitigating On-Resin Aggregation

If optimizing coupling conditions is insufficient, the issue may be related to peptide aggregation.

Problem: Persistently low coupling efficiency, especially in longer or hydrophobic peptide sequences.

Strategies to Overcome Aggregation:

  • Incorporate Pseudoproline Dipeptides:

    • Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[14]

    • Instead of coupling Fmoc-Thr(tBu)-OH directly, you can incorporate a pseudoproline dipeptide, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, in the preceding coupling step. This can improve the solvation of the peptide chain and the accessibility of the N-terminus.[8][14]

  • Use "Magic Mixtures" or Alternative Solvents:

    • Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains.

    • A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.[5]

    • N-butylpyrrolidinone (NBP) is another alternative solvent that has shown good performance, sometimes at elevated temperatures (e.g., 45°C) to reduce viscosity.[12]

  • Chaotropic Salts:

    • Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt hydrogen bonding and break up aggregates.

  • Resin Selection:

    • The choice of resin can influence aggregation. Low-crosslinked polystyrene resins or PEG-based resins (e.g., ChemMatrix) often have better swelling properties and can improve synthesis outcomes for difficult sequences.[14][15]

Logical Relationship for Addressing Aggregation:

G start Persistent Low Coupling (Suspected Aggregation) pseudoproline Incorporate Pseudoproline Dipeptide in the preceding cycle start->pseudoproline solvent Change Solvent System (e.g., 'Magic Mixture', NBP) start->solvent resin Use Aggregation-Disrupting Resin (e.g., PEG-based) start->resin outcome Improved Coupling Efficiency pseudoproline->outcome chaotropic Add Chaotropic Salts (e.g., LiCl) solvent->chaotropic solvent->outcome resin->outcome chaotropic->outcome

Figure 2. Strategies to mitigate peptide chain aggregation during SPPS.

References

Navigating Peptide Synthesis: A Technical Guide to Minimizing Side Reactions with Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of threonine residues using Fmoc-Thr(tBu)-OH can present unique challenges. The potential for side reactions can impact peptide purity, yield, and ultimately, the success of a synthesis campaign. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to identify and minimize these unwanted reactions.

This guide details the primary side reactions associated with Fmoc-Thr(tBu)-OH, offering preventative measures and corrective actions. It also provides detailed experimental protocols and quantitative data to inform your synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with Fmoc-Thr(tBu)-OH during Fmoc-SPPS?

The most prevalent side reaction is the base-catalyzed dehydration of the threonine residue to form a dehydrobutyrine (Dhb) residue within the peptide sequence. This elimination of the tert-butyl protected hydroxyl group is particularly pronounced during the piperidine-mediated Fmoc deprotection step.

Q2: What is the mechanism behind the dehydration of Fmoc-Thr(tBu)-OH?

The dehydration of the tert-butyl protected threonine side chain proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the α-proton of the threonine residue by a base (e.g., piperidine). This is followed by the elimination of the tert-butoxy group, leading to the formation of the unsaturated dehydrobutyrine residue.

Q3: Can the choice of coupling reagent influence the stability of the Thr(tBu) side chain?

Yes, the choice of coupling reagent and the activation method can impact the stability of the Thr(tBu) group. While the primary cause of dehydration is the basic conditions of Fmoc deprotection, highly activating coupling reagents in the presence of strong bases can potentially contribute to side reactions. For sterically hindered residues like threonine, a balance must be struck between achieving efficient coupling and minimizing side reactions.

Q4: Are there other notable side reactions to be aware of when using Fmoc-Thr(tBu)-OH?

Besides dehydration, two other side reactions to consider are:

  • Racemization: Although less common for threonine compared to other amino acids like histidine or cysteine, racemization can occur, particularly with certain activation methods and bases. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization.

  • N-O Acyl Shift: During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, an N-O acyl shift can occur in serine and threonine-containing peptides. This involves the migration of the peptide chain from the amide nitrogen to the side-chain hydroxyl group. This rearrangement is reversible and can often be reversed by treatment with a mild base, such as aqueous ammonia.[1]

Troubleshooting Guide: Fmoc-Thr(tBu)-OH Side Reactions

This section provides a structured approach to identifying and mitigating common issues encountered during the incorporation of Fmoc-Thr(tBu)-OH.

Problem Potential Cause Recommended Solution(s)
Mass spectrometry analysis shows a mass loss of 74 Da (C4H10O) or 18 Da (H2O) from the expected peptide mass, corresponding to the loss of the t-Bu group or dehydration. Base-catalyzed dehydration of the Thr(tBu) residue to dehydrobutyrine (Dhb) during Fmoc deprotection with piperidine.- Modify the Fmoc Deprotection Cocktail: Use a less basic deprotection solution. A common strategy is to use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF, which can be effective in removing the Fmoc group quickly while minimizing the exposure time to strong base. - Reduce Deprotection Time: Minimize the duration of the piperidine treatment to the shortest time necessary for complete Fmoc removal. Monitoring the deprotection reaction by UV is recommended. - Lower the Temperature: Performing the deprotection step at a reduced temperature (e.g., room temperature instead of elevated temperatures sometimes used in automated synthesizers) can decrease the rate of the elimination reaction.
HPLC analysis of the crude peptide shows a significant peak eluting close to the main product, with a mass corresponding to the dehydrated peptide. Incomplete suppression of dehydration during synthesis.- Optimize Coupling Conditions: While dehydration is primarily a deprotection issue, using milder coupling conditions can be beneficial. Standard phosphonium- or aminium-based reagents like HATU or HBTU with a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally suitable. Avoid prolonged coupling times.
Chiral analysis of the purified peptide indicates the presence of the D-allo-threonine diastereomer. Racemization during the activation/coupling step.- Use Racemization Suppressing Additives: Incorporate additives like HOBt or Oxyma into the coupling cocktail. - Choose a Milder Base: Substitute DIPEA with a less basic amine like 2,4,6-collidine, which has been shown to reduce racemization for sensitive amino acids. - Pre-activation: Pre-activate the Fmoc-Thr(tBu)-OH for a short period before adding it to the resin to minimize the time the activated amino acid is in the presence of base before coupling.
Post-cleavage analysis reveals a product with the same mass as the desired peptide but with different retention characteristics, potentially indicating an isomeric species. N-O acyl shift during TFA cleavage.- Mild Basic Treatment: Treat the crude peptide with a dilute aqueous ammonia solution (e.g., pH 10-11) for a short period (e.g., 30-60 minutes) to reverse the O-acyl species back to the N-acyl peptide. Monitor the conversion by HPLC.

Quantitative Data on Side Reactions

While extensive quantitative data directly comparing all possible conditions for Fmoc-Thr(tBu)-OH is limited in the literature, the following table summarizes general observations and expected trends based on published findings.

Condition Side Reaction Expected Outcome Reference/Notes
Standard 20% Piperidine in DMF DehydrationCan be significant, especially with prolonged exposure.General observation in Fmoc-SPPS.
2% DBU / 2% Piperidine in DMF DehydrationReduced dehydration due to shorter deprotection times.DBU is a stronger, non-nucleophilic base allowing for faster Fmoc removal.
Coupling with HATU/DIPEA RacemizationLow to moderate risk.DIPEA can promote racemization of some amino acids.
Coupling with HATU/Collidine RacemizationLower risk compared to DIPEA.Collidine is a sterically hindered and less nucleophilic base.
TFA Cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5) N-O Acyl ShiftPossible, especially with adjacent sterically hindered residues.A known side reaction for Ser/Thr-containing peptides.[1]

Key Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize Dehydration

Objective: To remove the Fmoc protecting group while minimizing the dehydration of the Thr(tBu) side chain.

Reagents:

  • Fmoc-peptide-resin

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • DMF (for washing)

  • DCM (for washing)

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (2% DBU / 2% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.

Protocol 2: Coupling of Fmoc-Thr(tBu)-OH with Reduced Racemization Risk

Objective: To couple Fmoc-Thr(tBu)-OH efficiently while minimizing the risk of racemization.

Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • High-purity DMF

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HATU in DMF.

  • Add 2,4,6-collidine to the amino acid/coupling reagent solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Visualizing the Dehydration Pathway and Mitigation Strategy

// Nodes Start [label="Fmoc-Peptide-Thr(tBu)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrated_Product [label="Peptide-Dhb-Resin\n(Dehydrated Side-Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired_Product [label="H-Peptide-Thr(tBu)-Resin\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitigation [label="Modified Deprotection\n(2% DBU / 2% Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Dehydrated_Product [label="β-elimination"]; Deprotection -> Desired_Product [label="Fmoc cleavage"]; Start -> Mitigation [style=dashed, color="#5F6368"]; Mitigation -> Desired_Product [label="Minimized\nDehydration"]; } .dot Figure 1. Dehydration side reaction pathway of Fmoc-Thr(tBu)-OH during standard Fmoc deprotection and the mitigation strategy using a modified deprotection cocktail.

// Nodes Start [label="Start: Fmoc-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection_Step [label="1. Fmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. DMF/DCM Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling_Step [label="3. Coupling of Fmoc-Thr(tBu)-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. DMF/DCM Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat for next amino acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Final Cleavage and Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection_Step; Deprotection_Step -> Wash1; Wash1 -> Coupling_Step; Coupling_Step -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection_Step [style=dashed, color="#5F6368"]; Wash2 -> Cleavage [label="After final residue"];

} .dot Figure 2. General experimental workflow for the incorporation of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis.

References

Troubleshooting incomplete Fmoc deprotection of Fmoc-Thr(tBu)-OH-13C4,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete Nα-Fmoc deprotection of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Incomplete Fmoc deprotection of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a common issue, often stemming from the steric hindrance imparted by the tert-butyl (tBu) side-chain protecting group of the threonine residue. This guide provides a systematic approach to diagnosing and resolving this problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting incomplete Fmoc deprotection.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_immediate_actions Immediate Actions cluster_advanced_solutions Advanced Solutions cluster_reassess Reassessment Start Incomplete Deprotection Suspected (e.g., from positive Kaiser test after deprotection) Confirm Confirm Incomplete Deprotection (HPLC Analysis) Start->Confirm Extend Extend Deprotection Time (e.g., 2 x 10 min or 1 x 20 min) Confirm->Extend If confirmed IncreaseTemp Increase Temperature (e.g., 40-50°C or Microwave) Confirm->IncreaseTemp If confirmed Reconfirm Re-analyze by HPLC Extend->Reconfirm IncreaseTemp->Reconfirm AltReagent Use Alternative Deprotection Reagent (e.g., DBU/Piperazine) AltReagent->Reconfirm Chaotrope Add Chaotropic Agent (Disrupts secondary structures) Chaotrope->Reconfirm Reconfirm->AltReagent If still incomplete Reconfirm->Chaotrope If still incomplete and aggregation is suspected Success Deprotection Complete Reconfirm->Success Problem Solved Failure Deprotection Still Incomplete Reconfirm->Failure If all else fails

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Thr(tBu)-OH prone to incomplete deprotection?

A1: The primary reason is steric hindrance. The bulky tert-butyl (tBu) group protecting the side-chain hydroxyl of threonine can physically obstruct the approach of the deprotection base (e.g., piperidine) to the fluorenylmethyloxycarbonyl (Fmoc) group. This is particularly relevant for threonine, where the side chain is in close proximity to the alpha-amino group. Additionally, peptide aggregation and the formation of secondary structures like beta-sheets can further reduce the accessibility of the Fmoc group.[1]

Q2: How can I confirm that the Fmoc deprotection is incomplete?

A2: While qualitative tests like the Kaiser test can suggest the presence of free amines, they may not be reliable for sterically hindered amino acids. The most definitive method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . By taking a small sample of the resin-bound peptide before and after the deprotection step, you can analyze the cleavage products. Incomplete deprotection will be evident by the presence of a significant peak corresponding to the Fmoc-protected peptide alongside the peak for the deprotected peptide.

Q3: What is the standard protocol for Fmoc deprotection, and how can I modify it for Fmoc-Thr(tBu)-OH?

A3: A standard protocol involves treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a total of 10-20 minutes.[2] For a sterically hindered residue like Fmoc-Thr(tBu)-OH, consider the following modifications:

  • Extended Deprotection Time: Increase the total deprotection time to 20-30 minutes. This can be done as a single treatment or as multiple shorter treatments (e.g., 2 x 15 minutes).

  • Increased Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. Microwave-assisted deprotection can also be very effective in accelerating this step.[1]

Q4: Are there alternative reagents that are more effective for deprotecting sterically hindered amino acids?

A4: Yes, for "difficult sequences" or sterically hindered residues, a stronger base or a combination of bases can be more effective. A widely used and effective alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in DMF.[3][4] DBU is a non-nucleophilic base that is very efficient at removing the Fmoc group, while piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[5]

Q5: Can peptide aggregation contribute to incomplete deprotection of Fmoc-Thr(tBu)-OH?

A5: Absolutely. As the peptide chain elongates, it can fold back on itself and form secondary structures, such as beta-sheets, which can physically mask the N-terminal Fmoc group, preventing its removal.[1] This is a sequence-dependent phenomenon but can be exacerbated by the presence of bulky side chains.

Q6: How can I address peptide aggregation during deprotection?

A6: To mitigate aggregation, you can:

  • Use Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the deprotection solution can help disrupt secondary structures.

  • Employ "Difficult Sequence" Protocols: These often involve the use of solvents that are better at disrupting hydrogen bonds, such as a mixture of DMF and dimethyl sulfoxide (DMSO).

Q7: Will the ¹³C₄,¹⁵N isotopic labeling of Fmoc-Thr(tBu)-OH affect the deprotection chemistry?

A7: The isotopic labeling of the threonine backbone will not significantly alter the chemical reactivity of the Fmoc group or the steric hindrance presented by the tBu group. The troubleshooting strategies for the isotopically labeled amino acid are the same as for its unlabeled counterpart.

Data Presentation

The following tables summarize the kinetic data for various Fmoc deprotection reagents, providing a quantitative comparison of their efficiencies.

Table 1: Comparison of Deprotection Reagent Kinetics

Deprotection ReagentConcentrationSolventHalf-life (t₁/₂) (seconds)Time for >99% Deprotection (approx.)
Piperidine20% (v/v)DMF7< 1 minute
4-Methylpiperidine20% (v/v)DMFNot explicitly stated, but comparable to piperidine[6]Similar to piperidine
Piperazine5% (w/v)DMF50~11 minutes
Piperazine + DBU5% (w/v) + 0.5% (v/v)DMF12< 2 minutes
Piperazine + DBU5% (w/v) + 1% (v/v)DMF7< 1 minute
Piperazine + DBU5% (w/v) + 2% (v/v)DMF4< 1 minute

Data synthesized from multiple sources, with kinetic data primarily from Ralhan et al. (2015).[5]

Table 2: Deprotection Efficiency of Various Reagents on Model Amino Acids

Amino AcidDeprotection ReagentTime (min)Deprotection Efficiency (%)
Fmoc-L-Leucine-OH20% Piperidine in DMF3~80%
Fmoc-L-Leucine-OH20% Piperidine in DMF7>95%
Fmoc-L-Leucine-OH20% 4-Methylpiperidine in DMF7>95%
Fmoc-L-Leucine-OH10% Piperazine in 9:1 DMF/Ethanol7>95%
Fmoc-L-Arginine(Pbf)-OH20% Piperidine in DMF3<60%
Fmoc-L-Arginine(Pbf)-OH20% Piperidine in DMF10>95%
Fmoc-L-Arginine(Pbf)-OH20% 4-Methylpiperidine in DMF10>95%
Fmoc-L-Arginine(Pbf)-OH10% Piperazine in 9:1 DMF/Ethanol10>95%

Data adapted from Luna et al. (2016).[6] This table illustrates that for more sterically hindered amino acids like Arginine(Pbf), longer deprotection times are necessary to achieve high efficiency.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the resin at room temperature for 10-20 minutes. For Fmoc-Thr(tBu)-OH, extend this to 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test or proceed to the next coupling step. For troubleshooting, take a small sample of the resin for HPLC analysis.

Protocol 2: DBU/Piperazine Fmoc Deprotection for Difficult Sequences
  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperazine solution to the resin.

  • Reaction: Agitate the resin at room temperature for 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: It is highly recommended to confirm the completion of deprotection via HPLC analysis when using this method for the first time with a particular sequence.

Protocol 3: HPLC Monitoring of Fmoc Deprotection
  • Sample Preparation (Before Deprotection): Take a small sample of the dried Fmoc-protected peptide-resin (approx. 2-3 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

  • Precipitation and Dissolution: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Sample Preparation (After Deprotection): After the deprotection step, take another small sample of the dried resin and repeat the cleavage and sample preparation procedure (steps 2-3).

  • HPLC Analysis: Inject both samples onto a C18 reverse-phase HPLC column. Use a standard gradient of acetonitrile in water with 0.1% TFA.

  • Data Interpretation: Compare the chromatograms. The "before" sample will show a single major peak corresponding to the Fmoc-protected peptide. The "after" sample should ideally show a single major peak at an earlier retention time, corresponding to the more polar deprotected peptide. The presence of a significant peak at the retention time of the Fmoc-protected peptide in the "after" sample indicates incomplete deprotection.

Mandatory Visualization

Fmoc Deprotection Mechanism

The following diagram illustrates the base-catalyzed E1cB elimination mechanism of Fmoc deprotection.

FmocDeprotection cluster_reaction Fmoc Deprotection Mechanism FmocPeptide Fmoc-NH-Peptide ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction + Piperidine Carbanion Carbanion Intermediate ProtonAbstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF DeprotectedPeptide H₂N-Peptide Elimination->DeprotectedPeptide DBFAdduct DBF-Piperidine Adduct DBF->DBFAdduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Strategies to prevent aggregation of peptides containing Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during solid-phase peptide synthesis (SPPS), especially for sequences containing Fmoc-Thr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support.[1] This self-association can lead to the formation of stable secondary structures, such as β-sheets, which render the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions.[2][3] This phenomenon is particularly prevalent in hydrophobic sequences and can occur as early as the fifth or sixth residue.[1] As the peptide elongates, it can form these structures, leading to decreased reaction rates or even complete synthesis failure. A visible sign of severe aggregation can be the shrinking of the resin matrix.

Q2: Why are peptides with Fmoc-Thr(tBu)-OH particularly prone to aggregation?

Sequences containing Fmoc-Thr(tBu)-OH are known to be challenging due to several factors. Threonine, being a β-branched amino acid, can contribute to the formation of secondary structures that drive aggregation.[4] The bulky tert-butyl (tBu) protecting group on the threonine side chain, combined with the hydrophobic Fmoc group, can exacerbate aggregation tendencies.[5] Furthermore, the steric hindrance from the tBu group can make subsequent coupling reactions more difficult, increasing the likelihood of incomplete reactions and the accumulation of deletion sequences that can further promote aggregation.[6]

Q3: What are the common indicators of peptide aggregation during synthesis?

Several signs during SPPS can point towards peptide aggregation:

  • Incomplete or slow Fmoc deprotection: This is a primary indicator that the piperidine reagent is having difficulty accessing the Fmoc-protected N-terminus.[1]

  • Positive Kaiser or TNBS test after coupling: This indicates the presence of unreacted free amines, signifying a failed or incomplete coupling step.

  • Resin shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin is a strong physical indication of peptide chain collapse and aggregation.[7][8]

  • Poor yield and purity: Ultimately, a low yield of the target peptide and a complex chromatogram with multiple deletion sequences upon cleavage and analysis are definitive signs of aggregation issues.[2]

Troubleshooting Guides

Strategy 1: Utilizing Pseudoproline Dipeptides

One of the most effective methods to disrupt aggregation is the incorporation of pseudoproline dipeptides.[2][3][9] These are dipeptides where a serine or threonine residue is reversibly protected as a proline-like oxazolidine.[3][9]

How it works: The pseudoproline moiety induces a "kink" in the peptide backbone by favoring a cis-amide bond conformation, which effectively disrupts the formation of inter-chain β-sheets responsible for aggregation.[2][9] This improves the solvation of the growing peptide chain and accessibility of the N-terminus.[2] The native threonine structure is restored during the final TFA cleavage.[9]

Experimental Protocol: Coupling of a Pseudoproline Dipeptide

  • Selection: In your peptide sequence, identify a Thr or Ser residue preceded by another amino acid (Xaa). Replace the two individual amino acids, Fmoc-Xaa-OH and Fmoc-Thr(tBu)-OH, with the corresponding Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide.

  • Activation: Dissolve the Fmoc-pseudoproline dipeptide (5 equivalents) and a coupling reagent such as HATU or HBTU (5 equivalents) in a minimal volume of DMF or NMP.

  • Coupling: Add DIPEA (10 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Continuation: After successful coupling, proceed with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids.

Strategy 2: Modifying Synthesis Conditions

Altering the chemical environment of the synthesis can also effectively mitigate aggregation. This can be achieved by changing the solvent system or adding chaotropic salts.

How it works:

  • Solvents: Using more polar, dipolar aprotic solvents like NMP or DMSO, or "magic mixtures" (e.g., DCM/DMF/NMP 1:1:1 with additives), can improve the solvation of the peptide-resin complex and disrupt hydrogen bonding.[1][10]

  • Chaotropic Salts: Salts like LiCl or KSCN disrupt the structure of water and interfere with non-covalent forces, such as hydrogen bonds, that hold the peptide chains together.[1][11][12]

Experimental Protocol: Chaotropic Salt Wash

  • Preparation: Prepare a 0.4 M solution of LiCl in DMF.[11] Other sources suggest concentrations up to 0.8 M.

  • Application: Before the coupling step of a difficult residue, wash the resin with the chaotropic salt solution.

  • Incubation: Allow the resin to be suspended in the salt solution for a short period (e.g., 10-15 minutes) to allow for the disruption of aggregates.

  • Washing: Thoroughly wash the resin with DMF to remove the chaotropic salt before proceeding with the standard coupling protocol.

  • Coupling: Perform the amino acid coupling as usual. The addition of chaotropic salts can also be made directly to the coupling mixture.

Data Presentation

The effectiveness of these strategies can be seen in the improved purity and yield of synthesized peptides.

StrategyTypical Crude Purity (%)Key AdvantagesConsiderations
Standard SPPS Often <50% for difficult sequencesStandard, well-established procedure.Prone to aggregation, leading to low yields and difficult purification.
Chaotropic Salt Addition 60-75%Easy to implement with standard protocols. Disrupts existing aggregates.May not be sufficient for severely aggregating sequences. Requires thorough washing.
Pseudoproline Dipeptide Insertion >80%Highly effective at preventing β-sheet formation.[9] Can lead to dramatic increases in yield.[9]Requires the purchase of specialized dipeptide building blocks.[3] Strategic placement in the sequence is important.

Visualizations

Logical Workflow for Troubleshooting Peptide Aggregation

This diagram outlines the decision-making process when encountering signs of aggregation during SPPS.

Troubleshooting Workflow for Peptide Aggregation cluster_synthesis SPPS Cycle cluster_problem Problem Identification cluster_solution Solution Strategies cluster_outcome Desired Outcome Deprotection Fmoc Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Next Cycle PositiveKaiser Positive Kaiser/TNBS Test Coupling->PositiveKaiser Indicates ShrinkingResin Shrinking Resin Coupling->ShrinkingResin Indicates ChaotropicSalt Chaotropic Salt Wash (e.g., 0.4M LiCl/DMF) PositiveKaiser->ChaotropicSalt Implement Pseudoproline Incorporate Pseudoproline Dipeptide PositiveKaiser->Pseudoproline Implement SolventChange Change Solvent System (e.g., NMP, 'Magic Mixture') PositiveKaiser->SolventChange Implement ImprovedSynthesis Improved Purity and Yield ChaotropicSalt->ImprovedSynthesis Pseudoproline->ImprovedSynthesis SolventChange->ImprovedSynthesis

Caption: A flowchart illustrating the process for identifying and resolving peptide aggregation during SPPS.

Conceptual Diagram of Aggregation Disruption

This diagram illustrates how pseudoproline dipeptides physically disrupt the formation of intermolecular hydrogen bonds that lead to aggregation.

Mechanism of Aggregation Disruption by Pseudoproline cluster_aggregated Aggregated State (β-Sheet Formation) cluster_disrupted Disrupted State with Pseudoproline Peptide1 Peptide Chain 1 Peptide2 Peptide Chain 2 Peptide1->Peptide2 H-Bonds Peptide3 Peptide Chain 3 Peptide2->Peptide3 H-Bonds Intervention Introduce Pseudoproline Dipeptide Peptide2->Intervention Disrupts Aggregation DPeptide1 Peptide Chain 1 DPeptide2 Xaa Thr(Ψpro) Kink in Backbone DPeptide3 Peptide Chain 3 Intervention->DPeptide2

Caption: A diagram showing how a pseudoproline-induced "kink" disrupts the β-sheet structures that cause aggregation.

References

Troubleshooting poor mass spectrometry signal for peptides labeled with Fmoc-Thr(tBu)-OH-13C4,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. The information is designed to help you diagnose and resolve common issues related to poor mass spectrometry signals and other experimental challenges.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving problems encountered during your experiments.

Problem: Low or No Mass Spectrometry Signal

A weak or absent signal in the mass spectrometer is a common issue. The following guide will help you pinpoint the potential cause.

Troubleshooting Workflow

Low_MS_Signal_Troubleshooting cluster_synthesis Peptide Synthesis Checks cluster_cleavage Cleavage & Deprotection Checks cluster_sample_prep MS Sample Preparation Checks cluster_ms_params Mass Spectrometry Parameter Checks start Start: Low/No MS Signal check_synthesis 1. Verify Peptide Synthesis Success start->check_synthesis check_cleavage 2. Confirm Cleavage and Deprotection check_synthesis->check_cleavage Synthesis OK synthesis_purity Check crude peptide purity/yield. Is it low? check_synthesis->synthesis_purity check_sample_prep 3. Review Sample Preparation for MS check_cleavage->check_sample_prep Cleavage OK cleavage_efficiency Incomplete cleavage from resin? check_cleavage->cleavage_efficiency check_ms_params 4. Optimize MS Parameters check_sample_prep->check_ms_params Sample Prep OK sample_loss Peptide loss during desalting/ purification? check_sample_prep->sample_loss solution Solution Found check_ms_params->solution Parameters Optimized ionization_efficiency Suboptimal ionization source settings? check_ms_params->ionization_efficiency synthesis_coupling Incomplete coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N? synthesis_purity->synthesis_coupling Yes synthesis_side_reactions Significant side reactions (e.g., dehydration)? synthesis_purity->synthesis_side_reactions Yes deprotection_tbu Incomplete removal of tBu group? cleavage_efficiency->deprotection_tbu Yes sample_solubility Poor peptide solubility in MS loading buffer? sample_loss->sample_solubility Yes fragmentation_settings Incorrect fragmentation energy for heavy peptides? ionization_efficiency->fragmentation_settings Yes

Troubleshooting workflow for low or no mass spectrometry signal.

Frequently Asked Questions (FAQs)

Peptide Synthesis and Labeling

Q1: I suspect incomplete coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. What can I do?

A1: Incomplete coupling is a frequent cause of low peptide yield and purity. Threonine can be a sterically hindered amino acid to couple.[1][2] Consider the following:

  • Double Coupling: Perform a second coupling step for the labeled threonine residue to ensure maximum incorporation.

  • Coupling Reagents: More efficient coupling reagents like HATU or HCTU may improve coupling efficiency compared to HBTU or TBTU, especially for sterically hindered amino acids.

  • Extended Coupling Time: Increase the coupling reaction time to allow for complete reaction.

  • Monitoring: Use a qualitative test like the Kaiser test to check for the presence of free amines after coupling to confirm reaction completion.

Representative Coupling Efficiencies of Different Reagents

Coupling ReagentTypical Coupling Efficiency for Hindered Amino AcidsRelative CostReference for General Efficiency
HBTU/DIPEA85-95%
[3]
HATU/DIPEA>95%
$
[3][4]
HCTU/DIPEA>95%
[3]
DIC/Oxyma90-98%$[3]

Note: Efficiencies are representative and can vary based on the specific peptide sequence and synthesis conditions.

Q2: Could side reactions during synthesis be the cause of my poor results?

A2: Yes, several side reactions can occur during Fmoc-based solid-phase peptide synthesis (SPPS). For threonine-containing peptides, be aware of:

  • Dehydration: Although less common with the tBu protecting group, dehydration of the threonine side chain can occur under certain conditions.

  • N-O Acyl Shift: During TFA cleavage, an acyl migration from the nitrogen to the oxygen of the threonine side chain can occur.[5][6] This is reversible under basic conditions.

  • Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, it may be prone to aspartimide formation, which is a common side reaction in Fmoc SPPS.[5][6][7]

Potential Side Reactions in Fmoc-SPPS

Side_Reactions start Peptide Synthesis (Fmoc/tBu Strategy) coupling Coupling Step start->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection incomplete_coupling Incomplete Coupling coupling->incomplete_coupling dehydration Dehydration (Threonine) coupling->dehydration cleavage Cleavage & Global Deprotection (TFA) deprotection->cleavage aspartimide Aspartimide Formation deprotection->aspartimide no_acyl_shift N-O Acyl Shift (Ser/Thr) cleavage->no_acyl_shift oxidation Oxidation (Met, Trp, Cys) cleavage->oxidation

Common side reactions during Fmoc-SPPS.

Cleavage and Deprotection

Q3: My peptide seems to be incompletely cleaved or deprotected. How can I improve this?

A3: Incomplete removal of the peptide from the resin or incomplete removal of the tert-butyl (tBu) protecting group from the threonine side chain will result in a modified peptide with a different mass, or no peptide in your final sample.

  • Cleavage Cocktail: Ensure you are using a fresh cleavage cocktail with appropriate scavengers. For peptides containing sensitive residues, a standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8][9]

  • Cleavage Time: A standard cleavage time is 2-3 hours. For complex or long peptides, this may need to be extended.

  • tBu Deprotection: The tBu group is efficiently removed by TFA. If you suspect incomplete removal, ensure sufficient cleavage time and TFA concentration.

Comparison of Common TFA Cleavage Cocktails

Reagent CocktailComposition (v/v)Target Residues & Comments
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for scavenging trityl groups.[10]
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Effective for peptides with Cys, Met, Trp, or Tyr.[8][10][11]
TFA/TIS/WaterTFA/TIS/H₂O (95:2.5:2.5)Standard cocktail for most peptides.[8][9]
Reagent HTFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄ISpecifically designed to minimize methionine oxidation.[10]
Mass Spectrometry Analysis

Q4: My labeled peptide has a lower signal intensity compared to its unlabeled counterpart. Is this expected?

A4: A decrease in signal intensity for heavy isotope-labeled peptides can sometimes be observed. Several factors can contribute to this:

  • Ionization Efficiency: While isotopically labeled peptides are chemically identical to their unlabeled counterparts, very subtle differences in physical properties could slightly alter ionization efficiency.[12][13]

  • Isotopic Distribution: The isotopic labeling spreads the signal over a wider m/z range compared to the natural isotopic distribution of the light peptide. This can result in a lower intensity for the monoisotopic peak of the heavy peptide.

  • Sample Handling: Losses during sample preparation, such as desalting or purification, can lead to a lower final concentration of the labeled peptide injected into the mass spectrometer.

Q5: How can I optimize my mass spectrometer settings for peptides labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N?

A5: Optimizing electrospray ionization (ESI) source parameters is crucial for maximizing the signal of your labeled peptide.[14][15][16][17]

  • Source Parameters: Systematically optimize parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to enhance the formation of multiply charged peptide ions.[14][15]

  • Fragmentation Energy: When performing MS/MS, the collision energy may need to be adjusted for heavy-labeled peptides to achieve optimal fragmentation patterns.

  • Solvent Composition: Ensure your peptide is fully dissolved in a solvent compatible with ESI-MS, typically containing an organic modifier (e.g., acetonitrile) and a source of protons (e.g., formic acid).

Representative ESI-MS Parameter Optimization Ranges

ParameterTypical RangeEffect on Signal
Capillary Voltage3.5 - 5.0 kVOptimizes the spray stability and ion generation.
Nebulizer Gas Pressure20 - 50 psiAffects droplet size and desolvation.[14][15]
Drying Gas Flow5 - 12 L/minAids in solvent evaporation.[14][15]
Drying Gas Temperature200 - 350 °CFacilitates desolvation.[14][15]

Note: Optimal values are instrument-dependent and should be determined empirically.

Experimental Protocols

Standard Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, consider a double coupling or extended reaction time.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol for Peptide Cleavage and Deprotection
  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide at -20°C or -80°C.

Protocol for Mass Spectrometry Sample Preparation
  • Solubilization: Dissolve the lyophilized peptide in an appropriate solvent. For initial stock solutions, consider solvents like water, acetonitrile, or a mixture, depending on the peptide's hydrophobicity.

  • Dilution: Dilute the peptide stock solution to the desired concentration for MS analysis using a solvent compatible with electrospray ionization (e.g., 50% acetonitrile / 50% water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system for analysis.

References

Fmoc-Thr(tBu)-OH-13C4,15N stability issues and proper long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and troubleshooting of Fmoc-Thr(tBu)-OH-13C4,15N.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C or colder, in a tightly sealed container, protected from light and moisture. For routine laboratory use, storage at 2-8°C is acceptable for shorter periods. It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can compromise the compound's stability.

Q2: How does the stability of this compound compare to its unlabeled counterpart?

Stable isotope labeling with 13C and 15N does not significantly impact the chemical stability of the molecule. The physiochemical properties and chemical reactivity of this compound are virtually identical to the unlabeled compound. Therefore, the same storage and handling precautions apply.

Q3: What are the primary degradation pathways for Fmoc-Thr(tBu)-OH?

The two primary points of degradation for Fmoc-Thr(tBu)-OH are the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the tert-butyl (tBu) ether on the threonine side chain.

  • Fmoc Group Instability: The Fmoc group is labile to basic conditions. Exposure to amines (e.g., residual piperidine from solid-phase peptide synthesis) or other bases can lead to premature deprotection, yielding the free amine of the amino acid.

  • tert-Butyl Group Instability: The tBu group is stable to basic and nucleophilic conditions but is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid used in peptide cleavage from the resin). Prolonged exposure to even milder acidic conditions or high temperatures can lead to the loss of the tBu group, exposing the hydroxyl group of the threonine side chain.

Q4: Can I expect any differences in performance during solid-phase peptide synthesis (SPPS) when using the isotopically labeled version?

Generally, no significant differences in coupling efficiency or reactivity are expected. However, a slight kinetic isotope effect is theoretically possible, though in practice, it is rarely observed to impact the outcome of standard peptide synthesis protocols. It is always good practice to monitor coupling reactions, for example, using a Kaiser test, especially when incorporating sterically hindered amino acids like threonine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Coupling Efficiency in SPPS - Steric hindrance of the Thr(tBu) residue.- Aggregation of the growing peptide chain.- Impure or degraded this compound.- Extend the coupling time.- Perform a double coupling.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Check the purity of the amino acid by HPLC before use.
Unexpected Side Products in Final Peptide - Premature deprotection of the Fmoc group during synthesis.- Incomplete removal of the tBu group during final cleavage.- Side reactions involving the threonine backbone.- Ensure complete washing after piperidine treatment to remove all traces of base.- Extend the cleavage time with TFA or use a stronger cleavage cocktail.- Optimize cleavage conditions to minimize side reactions like O-sulfonation.
Discoloration (e.g., purple/red) during coupling - This can sometimes be observed with Fmoc-Thr(tBu)-OH and may be related to the formation of charge-transfer complexes or minor side reactions, potentially influenced by temperature and the specific coupling reagents used.- While often not indicative of a major problem, monitor the completion of the coupling reaction carefully.- If yields are affected, consider using a different coupling activator or performing the coupling at a controlled room temperature.

Stability and Storage Data

Storage Condition Recommended Duration Key Considerations
-20°C to -80°CUp to 2 yearsIdeal for long-term storage. Must be in a desiccated and light-protected environment.
2-8°CUp to 1 yearSuitable for working stock. Keep tightly sealed and protected from moisture.
Room TemperatureShort periods (days to weeks)Not recommended for long-term storage. Avoid exposure to high humidity and direct sunlight.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Stability Assessment

This method can be used to determine the purity of this compound and to monitor its degradation over time.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B
0 30
20 90
25 90
26 30

| 30 | 30 |

Flow Rate: 1.0 mL/min Detection Wavelength: 265 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This method is designed to identify potential degradation products by their mass-to-charge ratio.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

LC Conditions:

  • Use the same column and mobile phases as in the HPLC-UV method, but replace TFA with 0.1% formic acid for better MS compatibility.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Collision Energy: Varies depending on the instrument; optimize to obtain characteristic fragment ions.

  • Expected m/z for the parent ion [M+H]+: ~402.2 (for 13C4,15N labeled).

  • Potential Degradation Products to Monitor (m/z):

    • Deprotected Fmoc group: ~180.1 (Fmoc moiety)

    • Loss of tBu group: [M-56+H]+

    • Loss of Fmoc group: [M-222+H]+

Protocol 3: 1H NMR for Structural Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the molecule.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Key Expected Chemical Shifts (in CDCl3, may vary slightly):

  • Fmoc group protons: ~7.2-7.8 ppm (aromatic region).

  • -CH- of Threonine: ~4.4 ppm.

  • -CH(OH)- of Threonine: ~4.2 ppm.

  • tert-Butyl protons: ~1.2 ppm (singlet).

  • Methyl group of Threonine: ~1.1 ppm (doublet).

Significant changes in these chemical shifts or the appearance of new signals would indicate degradation.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress_Conditions HPLC_UV HPLC-UV Analysis (Purity Assessment) Sample->HPLC_UV Analyze control sample Stress_Conditions->HPLC_UV Analyze stressed samples LC_MS LC-MS/MS Analysis (Degradant Identification) HPLC_UV->LC_MS Investigate impurities NMR NMR Spectroscopy (Structural Integrity) LC_MS->NMR Confirm structure of degradants Data_Analysis Compare data from stressed and control samples NMR->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for SPPS

SPPS_Troubleshooting Troubleshooting Logic for SPPS Start Problem Encountered in SPPS Check_Purity Check Amino Acid Purity (HPLC) Start->Check_Purity Low_Purity Use fresh, high-purity stock Check_Purity->Low_Purity No Good_Purity Purity OK Check_Purity->Good_Purity Yes Low_Purity->Start Coupling_Issue Incomplete Coupling? Good_Purity->Coupling_Issue Optimize_Coupling Optimize Coupling: - Double couple - Extend time - Change reagent Coupling_Issue->Optimize_Coupling Yes Cleavage_Issue Unexpected Side Products? Coupling_Issue->Cleavage_Issue No End Problem Resolved Optimize_Coupling->End Optimize_Cleavage Optimize Cleavage: - Adjust cocktail - Modify time/temp Cleavage_Issue->Optimize_Cleavage Yes Cleavage_Issue->End No Optimize_Cleavage->End

Caption: A logical workflow for troubleshooting common issues in SPPS.

How to avoid aspartimide formation adjacent to threonine residues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding aspartimide formation, a common and problematic side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when an aspartic acid (Asp) residue is followed by a threonine (Thr) residue.

Troubleshooting Guide

Q1: I've detected a mass-neutral impurity in my Asp-Thr containing peptide. Could it be an aspartimide-related product?

A1: Yes, this is a classic indicator of aspartimide formation. The initial cyclization to a succinimide ring is a mass-neutral rearrangement. This intermediate can then undergo hydrolysis to form a mixture of α- and β-peptides, which are also isomeric with the target peptide and notoriously difficult to separate chromatographically.[1] Subsequent reaction with the piperidine used for Fmoc deprotection can also form piperidide adducts.

To confirm:

  • LC-MS/MS Analysis: Fragment the parent ion. Peptides containing the β-Asp linkage will produce different fragmentation patterns compared to the desired α-Asp peptide.

  • Prolonged Base Treatment: Take a small sample of the crude peptide and treat it with 20% piperidine in DMF for an extended period (e.g., 2-4 hours). If aspartimide formation is the issue, you will see a significant increase in the related impurity peaks.

Q2: My synthesis involves an Asp-Thr sequence, and I'm seeing significant aspartimide formation. What is the most direct and effective prevention strategy?

A2: For an Asp-Thr motif, the most effective and recommended strategy is the use of a pseudoproline dipeptide .[1] These building blocks incorporate a temporary, TFA-labile oxazolidine ring formed between the threonine backbone and its side chain. This modification conformationally prevents the backbone nitrogen of the threonine from attacking the aspartic acid side chain, thus completely inhibiting aspartimide formation at that site.

The commercially available dipeptide, Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH , is designed specifically for this purpose. It is used as a single unit during the coupling step. The native Asp-Thr linkage is fully restored during the final TFA cleavage.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide to prevent aspartimide formation at an Asp-Thr sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Methodology:

  • Pre-activation: In a clean vial, dissolve the Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH dipeptide and the coupling reagent (e.g., HBTU) in a minimum volume of DMF.

  • Activation: Add DIPEA to the vial and mix for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.

  • Monitoring (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Continue Synthesis: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue peptide elongation.

Protocol 2: Modified Fmoc Deprotection with Acidic Additive

If using a pseudoproline dipeptide is not feasible, modifying the Fmoc deprotection conditions can significantly reduce, though not always eliminate, aspartimide formation. This is a more general approach applicable to any aspartimide-prone sequence.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole) OR 5% (v/v) Piperazine and 1% (v/v) DBU in DMF supplemented with 1% formic acid.[2]

  • Solvent: Anhydrous, peptide-grade DMF

Methodology:

  • Preparation of Cocktail: Prepare the chosen deprotection cocktail. If using HOBt, ensure it is fully dissolved.

  • Deprotection: Add the modified deprotection cocktail to the peptide-resin.

  • Reaction: Agitate the vessel for the standard deprotection time (e.g., 2 x 10 minutes). Note that weaker bases like piperazine may require slightly longer reaction times for complete Fmoc removal.

  • Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove the deprotection cocktail and byproducts.

  • Continue Synthesis: Proceed with the next coupling step.

Data & Visualizations

Mechanism of Aspartimide Formation

The diagram below illustrates the base-catalyzed intramolecular cyclization mechanism that leads to the formation of the aspartimide intermediate and subsequent side products.

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting Workflow

This workflow guides the selection of an appropriate strategy to mitigate aspartimide formation based on the specific peptide sequence.

Caption: Decision tree for selecting a prevention strategy.

Comparison of Prevention Strategies

The following table summarizes the effectiveness of various methods in reducing aspartimide formation for the highly susceptible Asp-Gly sequence, which serves as a benchmark for other prone sequences like Asp-Thr.

StrategyDeprotection ConditionsAspartimide Formation (%)Reference
Standard Control 20% Piperidine/DMF~30-50% (sequence dependent)General knowledge in SPPS
Modified Deprotection 20% Piperidine, 0.1M HOBt/DMF~5-10%--INVALID-LINK--
Modified Deprotection 5% Piperazine, 1% DBU, 1% FA/DMF2.4%--INVALID-LINK--[2]
Bulky Side-Chain Group 20% Piperidine/DMF5-15% (e.g., Asp(OMpe))--INVALID-LINK--[3]
Bulky Side-Chain Group 20% Piperidine/DMF<1% (e.g., Asp(OBno))--INVALID-LINK--
Backbone Protection 20% Piperidine/DMF~0% (Suppressed) --INVALID-LINK--[1]
Pseudoproline Dipeptide (for Asp-Thr/Ser) 20% Piperidine/DMF~0% (Suppressed) --INVALID-LINK--[1]

Note: Percentages are approximate and highly dependent on the specific peptide sequence, coupling efficiency, and total synthesis time. Data for the highly prone Asp-Gly motif is used to illustrate relative efficacy.

Frequently Asked Questions (FAQs)

Q3: Why is the Asp-Thr sequence prone to aspartimide formation? A3: Aspartimide formation is sequence-dependent. The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid (in this case, Threonine) on the side-chain carbonyl of the Aspartic acid.[1] While Asp-Gly is the most susceptible sequence due to the lack of steric hindrance from glycine, other residues with smaller side chains like Serine and Threonine also facilitate this unwanted cyclization.[3]

Q4: Can I use a backbone protection strategy like a Dmb-dipeptide for an Asp-Thr sequence? A4: Yes. While pseudoproline dipeptides are tailored specifically for Asp-Ser/Thr sequences, backbone protection is a highly effective and more universal strategy.[4] You could use a building block like Fmoc-Asp(OtBu)-(Dmb)Thr-OH if available, or couple Fmoc-(Dmb)Thr-OH first, followed by Fmoc-Asp(OtBu)-OH. This places a 2,4-dimethoxybenzyl (Dmb) group on the threonine's backbone nitrogen, physically blocking the cyclization reaction. This method is known to virtually eliminate aspartimide formation.[1]

Q5: Are there any downsides to using pseudoproline or Dmb dipeptides? A5: The primary considerations are cost and availability, as these modified dipeptides are more expensive than standard protected amino acids. From a chemical standpoint, they are highly effective and generally do not introduce other side reactions. The protecting groups (the oxazolidine ring of the pseudoproline and the Dmb group) are cleaved under standard final TFA cleavage conditions, yielding the native peptide.

Q6: I cannot change my building blocks. Will changing the base for Fmoc deprotection from piperidine to something else help? A6: Yes, using a weaker base can reduce the rate of aspartimide formation. A common alternative is 50% morpholine in DMF.[5] However, weaker bases may not be efficient enough for complete Fmoc removal, especially in long or aggregated sequences, potentially leading to deletion products. A more robust approach is to use a piperazine/DBU/formic acid cocktail, which maintains rapid deprotection while minimizing the side reaction.[2]

Q7: Does temperature affect aspartimide formation? A7: Yes, elevated temperatures, often used in microwave-assisted peptide synthesis to accelerate coupling and deprotection steps, can also increase the rate of aspartimide formation. If you are using microwave synthesis and observing this side reaction, it is advisable to reduce the temperature during the deprotection steps following the incorporation of an Asp residue or switch to one of the preventative chemical strategies outlined above.

References

Technical Support Center: HPLC Purification of Peptides Synthesized with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides containing isotopically labeled threonine, specifically Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: Can I separate the ¹³C₄,¹⁵N-labeled peptide from its unlabeled counterpart by RP-HPLC?

A1: No, it is generally not possible to separate the isotopically labeled peptide from its unlabeled version using reversed-phase HPLC.[1] The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a mass shift but does not significantly alter the physicochemical properties of the peptide, such as its hydrophobicity.[1] Therefore, the labeled and unlabeled peptides will have virtually identical retention times under standard RP-HPLC conditions.

Q2: What is the purpose of the tert-butyl (tBu) protecting group on the threonine residue?

A2: The tert-butyl (tBu) group protects the side-chain hydroxyl group of threonine during Fmoc solid-phase peptide synthesis (SPPS).[2][3] This prevents unwanted side reactions at the hydroxyl group during peptide chain elongation. The tBu group is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[2]

Q3: Will the ¹³C₄,¹⁵N label on the threonine residue affect the overall peptide synthesis?

A3: The isotopic labeling of the threonine amino acid does not typically affect the efficiency of peptide synthesis. The chemical reactivity of the Fmoc-protected and activated amino acid is not significantly altered by the presence of the stable isotopes. However, it is crucial to use high-quality labeled amino acids to ensure the desired incorporation and to avoid the presence of unlabeled contaminants from the start.[1]

Q4: What is the expected mass shift for a peptide containing one Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N residue after incorporation?

A4: The final peptide will have a mass increase of 5 Da compared to the unlabeled peptide. This is because there are four ¹³C atoms (each +1 Da) and one ¹⁵N atom (+1 Da).

Q5: Are there alternatives to TFA in the mobile phase for LC-MS applications?

A5: Yes, while TFA is excellent for UV detection in HPLC, it can cause ion suppression in mass spectrometry, reducing sensitivity.[4] Formic acid (FA) is a common alternative for LC-MS as it is more volatile and has less of an ion-pairing effect.[5] Difluoroacetic acid (DFA) can also be a good compromise, offering better peak shape than formic acid without the significant ion suppression of TFA.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions between the peptide and free silanol groups on the HPLC column packing.- Suboptimal mobile phase pH.- Column degradation.- Ensure an adequate concentration of an ion-pairing agent like TFA (0.1%) in the mobile phase.- For LC-MS, if using a TFA alternative like formic acid, ensure the column is of high quality with minimal silanol activity.[4]- Check the manufacturer's recommendations for the column's optimal pH range.- Replace the column if it is old or has been subjected to harsh conditions.
Co-elution of Impurities with the Main Peptide Peak - Impurities have very similar hydrophobicity to the target peptide.- The HPLC gradient is too steep.- Optimize the HPLC gradient to be shallower around the elution time of the target peptide to improve resolution.[6]- Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier to alter selectivity.
Low Yield of Purified Peptide - Incomplete cleavage from the resin or incomplete removal of protecting groups.- Peptide precipitation during purification.- Suboptimal fraction collection.- Review the cleavage cocktail and reaction time to ensure complete deprotection.- Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, consider dissolving in a small amount of a stronger solvent like DMSO before diluting with the mobile phase.- Collect smaller fractions around the main peak and analyze each by analytical HPLC before pooling.
Unexpected Peaks in the Chromatogram - Deletion or truncated peptide sequences from incomplete couplings during synthesis.- Side-products from the cleavage/deprotection step.- Re-attachment of scavengers used during cleavage.- Analyze the unexpected peaks by mass spectrometry to identify their nature.- Optimize coupling times and reagents during synthesis to minimize deletion sequences.- Ensure proper washing of the crude peptide after cleavage to remove scavengers.[6]
Discrepancy Between Heavy and Light Peptide Elution Times in MS - Although rare, significant differences in elution times between isotopically labeled and unlabeled peptides can occur.- Potential issues with the synthesis of the labeled peptide standard, such as incorrect stereoisomerism.[7]- Verify the identity and purity of both the labeled and unlabeled peptides by high-resolution mass spectrometry and MS/MS fragmentation.- If the synthetic standard is suspect, contact the supplier to investigate the synthesis process.[7] It may be necessary to denature the peptides prior to analysis to eliminate effects from secondary or tertiary structures.[7]
Low MS Signal Intensity - Ion suppression from TFA in the mobile phase.[4]- The peptide has poor ionization efficiency.- Replace TFA with a more MS-friendly mobile phase additive like formic acid or difluoroacetic acid.- Optimize MS source parameters for the specific peptide.

Experimental Protocols

General Protocol for RP-HPLC Purification of a ¹³C₄,¹⁵N-Threonine Containing Peptide

This protocol provides a general starting point. The optimal gradient will depend on the specific peptide sequence.

1. Materials and Equipment:

  • Preparative and analytical RP-HPLC system with UV detector

  • C18 column (e.g., 5 or 10 µm particle size, 100 or 300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude synthetic peptide containing the ¹³C₄,¹⁵N-labeled threonine

  • Lyophilizer

2. Crude Peptide Preparation:

  • Following cleavage from the resin and removal of protecting groups, precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet multiple times with cold ether to remove scavengers and other small molecule impurities.[6]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or a denaturant like guanidine hydrochloride can be used.[6]

  • Filter the dissolved crude peptide solution through a 0.22 µm syringe filter before injection.

3. Method Development (Analytical Scale):

  • Inject a small amount of the prepared crude peptide onto an analytical C18 column.

  • Run a broad scouting gradient to determine the approximate ACN concentration at which the peptide elutes (e.g., 5-95% B over 30 minutes).

  • Based on the scouting run, develop a shallower, optimized gradient for the preparative separation. A typical starting point for a shallow gradient is a 1% change in Mobile Phase B per minute.

4. Preparative Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the filtered crude peptide solution.

  • Run the optimized gradient.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions across the main peak.

5. Fraction Analysis and Lyophilization:

  • Analyze the collected fractions using analytical RP-HPLC to assess their purity.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Example HPLC Gradient Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 10 µm
Flow Rate 1.0 mL/min15-20 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Example: 10-50% B over 40 minExample: 25-45% B over 60 min
Detection 214 nm214 nm

Note: The preparative gradient is shallower and focused around the elution percentage of the target peptide as determined by the analytical run.

Visual Workflows

Peptide_Synthesis_and_Purification_Workflow synthesis Fmoc-SPPS with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., with TFA) synthesis->cleavage precipitation Precipitation & Washing (with cold ether) cleavage->precipitation dissolution Dissolution & Filtration of Crude Peptide precipitation->dissolution hplc Preparative RP-HPLC dissolution->hplc analysis Fraction Analysis (Analytical HPLC) hplc->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Labeled Peptide lyophilization->final_product

Caption: Workflow for the synthesis and purification of isotopically labeled peptides.

HPLC_Troubleshooting_Tree start HPLC Issue Detected peak_shape Poor Peak Shape? start->peak_shape resolution Co-eluting Peaks? peak_shape->resolution No sol_tfa Check TFA concentration and column quality peak_shape->sol_tfa Yes yield Low Yield? resolution->yield No sol_gradient Optimize (flatten) gradient resolution->sol_gradient Yes sol_cleavage Review cleavage & fraction collection yield->sol_cleavage Yes sol_ms Analyze impurities by Mass Spec yield->sol_ms No

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Validation & Comparative

A Researcher's Guide to Stable Isotope-Labeled Threonine Derivatives: Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, protein analysis, and drug development, the precise tracking and characterization of molecules are paramount. Stable isotope-labeled amino acids have emerged as indispensable tools for these endeavors, enabling researchers to unravel complex biological processes with high fidelity. Among these, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N stands out as a versatile and powerful derivative. This guide provides a comprehensive comparison of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N with other commercially available labeled threonine derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Unveiling the Labeled Threonine Landscape

The choice of a labeled amino acid is dictated by the experimental technique and the specific scientific question being addressed. Threonine, with its hydroxyl side chain, is a frequent site of post-translational modifications and plays a crucial role in protein structure and function. Consequently, a variety of isotopically labeled threonine derivatives are commercially available.

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N , the subject of our focus, is a fully labeled threonine derivative where all four carbon atoms are replaced with the ¹³C isotope and the nitrogen atom is replaced with the ¹⁵N isotope. This dual labeling provides distinct advantages in both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The tert-butyl (tBu) protecting group on the hydroxyl side chain and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group make it ideally suited for solid-phase peptide synthesis (SPPS).[1][2][3]

Other commercially available labeled threonine derivatives include:

  • Fmoc-Thr(tBu)-OH-¹⁵N : This derivative is labeled only with ¹⁵N at the α-amino group. It is a more economical option when only nitrogen tracking is required.

  • Fmoc-Thr(tBu)-OH-¹³C₄ : Labeled only with ¹³C, this derivative is useful for carbon-centric NMR experiments.

  • Fmoc-L-Thr(tBu)-OH (U-¹³C₄, 97-99%; ¹⁵N, 97-99%) : This is another commercially available fully labeled threonine with high isotopic purity.

  • Unprotected Labeled Threonine (e.g., L-Threonine-¹³C₄,¹⁵N) : These are used in applications like metabolic labeling where the amino acid is directly incorporated into proteins by the cellular machinery.

Comparative Data at a Glance

To facilitate a clear comparison, the following tables summarize the key specifications and performance characteristics of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and its alternatives.

Table 1: Key Specifications of Commercially Available Labeled Threonine Derivatives

DerivativeLabelingIsotopic Purity (%)Chemical Purity (%)Molecular Weight ( g/mol )
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N¹³C₄, ¹⁵N≥98% for ¹⁵N, ≥99% for ¹³C[4]≥97%[4]402.43
Fmoc-Thr(tBu)-OH-¹⁵N¹⁵N≥98%≥97%398.46
Fmoc-Thr(tBu)-OH-¹³C₄¹³C₄≥99%≥97%401.47
Fmoc-L-Thr(tBu)-OH (U-¹³C₄, 97-99%; ¹⁵N, 97-99%)¹³C₄, ¹⁵N97-99% for ¹³C and ¹⁵N≥98%402.43
L-Threonine-¹³C₄,¹⁵N¹³C₄, ¹⁵N97-99% for ¹³C and ¹⁵N≥98%124.08

Table 2: Performance Comparison in Key Applications

ApplicationFmoc-Thr(tBu)-OH-¹³C₄,¹⁵NFmoc-Thr(tBu)-OH-¹⁵NFmoc-Thr(tBu)-OH-¹³C₄L-Threonine-¹³C₄,¹⁵N
Solid-Phase Peptide Synthesis (SPPS) High coupling efficiency, enables precise mass shift for MS analysis of synthesized peptides.High coupling efficiency, useful for ¹⁵N-edited NMR of peptides.High coupling efficiency, suitable for ¹³C-detected NMR.Not directly applicable due to lack of protecting groups.
Protein NMR Spectroscopy Provides unambiguous assignment of both backbone and side-chain resonances.[] Essential for triple-resonance experiments.Simplifies ¹H-¹⁵N HSQC spectra, ideal for backbone amide assignments.[6]Useful for ¹³C-detected experiments to probe side-chain dynamics.Enables uniform or selective labeling of proteins for structural studies.[7]
Quantitative Mass Spectrometry Ideal internal standard for absolute quantification of peptides containing threonine. The +5 Da mass shift is easily resolved.[8]Can be used as an internal standard, but the +1 Da shift may have overlapping isotopic envelopes with the unlabeled peptide.Provides a +4 Da shift, offering good resolution from the unlabeled peptide.Used as a tracer in metabolic flux analysis.[2]
Metabolic Labeling Not used directly.Not used directly.Not used directly.Efficiently incorporated into newly synthesized proteins for proteome-wide analysis.[9][10]

Experimental Corner: Protocols and Workflows

To provide practical guidance, this section outlines detailed methodologies for key experiments where labeled threonine derivatives are employed.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

This protocol describes the manual synthesis of a short peptide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N), 4 equivalents of OxymaPure®, in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Repeat 4. Repeat Cycle Coupling->Repeat for each amino acid Repeat->Deprotection Final_Deprotection 5. Final Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 7. Purification Cleavage->Purification

Caption: A streamlined workflow for solid-phase peptide synthesis (SPPS).

Protein Expression and Purification for NMR Analysis

This protocol outlines the expression of a ¹⁵N-labeled protein in E. coli for NMR studies. The same principle applies for dual ¹³C/¹⁵N labeling by using ¹³C-glucose as the carbon source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • M9 minimal media components.

  • ¹⁵NH₄Cl (for ¹⁵N labeling).

  • ¹³C-glucose (for ¹³C labeling, optional).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing.

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 10% D₂O).

Protocol:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source (and ¹³C-glucose if dual labeling is desired) and the appropriate antibiotic with the overnight starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the his-tagged protein with elution buffer.

  • Dialysis and Concentration:

    • Dialyze the eluted protein against NMR buffer overnight at 4°C to remove imidazole and exchange the buffer.

    • Concentrate the protein to the desired concentration for NMR analysis using a centrifugal concentrator.

  • NMR Sample Preparation: Add D₂O to the final protein sample to a final concentration of 10% for the lock signal.

Protein Expression and Purification Workflow for NMR

Protein_Purification_Workflow cluster_expression Expression cluster_purification Purification Starter_Culture 1. Starter Culture Main_Culture 2. Main Culture (with ¹⁵N/¹³C) Starter_Culture->Main_Culture Induction 3. Induction (IPTG) Main_Culture->Induction Harvesting 4. Cell Harvesting Induction->Harvesting Lysis 5. Lysis Harvesting->Lysis Affinity_Chromatography 6. Affinity Chromatography Lysis->Affinity_Chromatography Dialysis 7. Dialysis & Concentration Affinity_Chromatography->Dialysis NMR_Sample 8. NMR Sample Preparation Dialysis->NMR_Sample HSQC_Signaling_Pathway H_initial ¹H Magnetization H_transverse ¹H Transverse Magnetization H_initial->H_transverse 90° Pulse N_transverse ¹⁵N Transverse Magnetization H_transverse->N_transverse INEPT Transfer H_final ¹H Detection H_transverse->H_final Acquisition (t2) N_transverse->H_transverse Reverse INEPT N_transverse->N_transverse ¹⁵N Evolution (t1)

References

A Head-to-Head Comparison of Stable Isotope Labeling Strategies in Proteomics: 13C/15N, Deuterium, and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of common stable isotope labeling techniques, focusing on the widely used 13C/15N and deuterium (heavy water) labeling, alongside other alternatives like 18O labeling. We present a comprehensive overview of their principles, performance metrics, and detailed experimental protocols to empower informed decision-making in your research.

At a Glance: Key Performance Metrics

The selection of an appropriate stable isotope labeling method hinges on the specific biological question, the experimental model system, and the desired analytical depth and precision. The following table summarizes key quantitative performance indicators for 13C/15N (primarily through SILAC), deuterium (D₂O), and 18O labeling.

Feature13C/15N Labeling (e.g., SILAC)Deuterium (D₂O) Labeling18O Labeling
Typical Protein IDs High, often thousands of proteins identified.[1]High, comparable to other metabolic labeling methods.Generally lower than metabolic labeling methods.
Quantitative Accuracy & Precision (CV) High precision and accuracy, with reported CVs often below 20%.[1]Generally lower precision compared to SILAC; bioinformatics analysis can be complex due to incomplete labeling.[2]Variable, can be affected by incomplete and variable incorporation of 18O atoms.[3][4]
Dynamic Range Wide, but can be limited by the dynamic range of the mass spectrometer. Most software platforms have a limit of a 100-fold difference.[5]Comparable to other metabolic labeling methods.Generally narrower than metabolic labeling methods.
Applicability Primarily in vitro (cell culture); adaptable to some in vivo models ("SILAC mouse").[6]In vivo (animals, humans) and in vitro.[2][7][8]In vitro (enzymatic labeling of protein digests).[3][4]
Cost Can be expensive due to the cost of labeled amino acids.[1]Cost-effective, as heavy water is relatively inexpensive.[2]Relatively low cost.
Multiplexing Capability Typically 2-plex or 3-plex; can be extended with isobaric tags.Limited multiplexing capabilities.Typically 2-plex.

In-Depth Comparison: 13C/15N vs. Deuterium Labeling

13C/15N Labeling: The Gold Standard for In Vitro Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent 13C/15N labeling technique.[9][10][11] It involves the metabolic incorporation of "heavy" amino acids containing 13C and/or 15N isotopes into the proteome of one cell population, while a control population is grown in "light" medium containing the natural isotopes.[9][10]

Advantages:

  • High Accuracy and Precision: SILAC is renowned for its quantitative accuracy because the light and heavy samples are combined at the very beginning of the experimental workflow, minimizing sample handling variability.[1]

  • Robust Quantification: The mass difference between heavy and light peptides is well-defined and constant, simplifying data analysis.[9]

  • High Proteome Coverage: SILAC experiments typically lead to the identification and quantification of thousands of proteins.[1]

Disadvantages:

  • Primarily for In Vitro Studies: The requirement for metabolic incorporation limits its application mainly to actively dividing cells in culture.[6] While adaptations for in vivo studies exist (e.g., SILAC mice), they are complex and costly.

  • Cost: The specially formulated media and the heavy amino acids can be a significant expense.[1]

  • Time-Consuming: Complete labeling requires several cell doublings to ensure full incorporation of the heavy amino acids.[12]

Deuterium (D₂O) Labeling: A Versatile Tool for In Vivo and In Vitro Studies

Metabolic labeling with heavy water (D₂O) offers a simple and cost-effective method to study proteome dynamics.[2][7] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[7]

Advantages:

  • In Vivo Applicability: D₂O can be easily administered to animals (e.g., in drinking water) and humans, making it ideal for studying protein turnover in whole organisms.[2][7][8]

  • Cost-Effective: Heavy water is significantly cheaper than isotopically labeled amino acids.[2]

  • Broad Labeling: Deuterium can be incorporated into a wide range of biomolecules, not just proteins.[2]

Disadvantages:

  • Complex Data Analysis: Label incorporation is not 100% and varies between different amino acids and peptides, which complicates the analysis of mass spectra.[2]

  • Potential for Chromatographic Shift: The presence of deuterium can sometimes alter the chromatographic retention time of peptides, which can interfere with quantification.

  • Lower Precision: Generally considered to have lower quantitative precision compared to SILAC.[1]

Other Stable Isotope Labeling Techniques

18O Labeling

This method involves the enzymatic incorporation of two 18O atoms at the C-terminus of peptides during proteolytic digestion.[3][4] It is a post-digestion labeling technique, meaning it can be applied to any protein sample.

Advantages:

  • Universal Applicability: Can be used for any protein sample, including tissues and clinical samples.

  • Relatively Inexpensive: The cost is primarily associated with the 18O-containing water.

Disadvantages:

  • Incomplete Labeling: Achieving 100% incorporation of two 18O atoms can be challenging and peptide-dependent, leading to complex spectra and potential quantification errors.[3][4]

  • Back-Exchange: The reverse reaction, where 18O is replaced by 16O, can occur, further complicating quantification.

Experimental Protocols

Detailed Methodology for SILAC

A typical SILAC experiment involves an adaptation phase and an experimental phase.[9][11]

1. Adaptation Phase:

  • Culture two populations of cells in parallel.
  • One population is grown in "light" SILAC medium containing natural abundance arginine and lysine.
  • The other population is grown in "heavy" SILAC medium containing 13C₆-¹⁵N₂-lysine and 13C₆-¹⁵N₄-arginine.
  • Cells are cultured for at least five to six cell divisions to ensure >97% incorporation of the heavy amino acids.[12]
  • Verify labeling efficiency by mass spectrometry.

2. Experimental Phase:

  • Treat the two cell populations according to the experimental design (e.g., drug treatment vs. control).
  • Harvest the cells and lyse them.
  • Combine equal amounts of protein from the light and heavy lysates.
  • Proceed with standard proteomics sample preparation: protein digestion (typically with trypsin), peptide cleanup, and LC-MS/MS analysis.
  • Quantify the relative abundance of proteins by comparing the signal intensities of the heavy and light peptide pairs in the mass spectra.

Detailed Methodology for Heavy Water (D₂O) Labeling in Mice

1. Labeling Phase:

  • Administer D₂O to the mice. A common method is an initial intraperitoneal (IP) injection of a high concentration of D₂O (e.g., 99.9%) to rapidly enrich the body water, followed by ad libitum access to drinking water containing a lower concentration of D₂O (e.g., 8%) to maintain a steady-state enrichment.[13]
  • Collect tissue or blood samples at various time points during the labeling period.

2. Sample Preparation and Analysis:

  • Extract proteins from the collected samples.
  • Digest the proteins into peptides using trypsin.
  • Analyze the peptide mixture by LC-MS/MS.
  • The incorporation of deuterium leads to a shift in the isotopic distribution of the peptides.
  • Specialized software is used to analyze these complex isotopic patterns and calculate the rate of protein synthesis or turnover.[2]

Visualizing Workflows and Signaling Pathways

To further illustrate the application of these techniques, we provide diagrams for a typical proteomics workflow and for signaling pathways commonly investigated using stable isotope labeling.

SILAC_Workflow node_culture Cell Culture (Light & Heavy Media) node_treatment Experimental Treatment node_culture->node_treatment node_lysis Cell Lysis node_treatment->node_lysis node_mix Mix Light & Heavy Lysates (1:1) node_lysis->node_mix node_digest Protein Digestion (Trypsin) node_mix->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_data Data Analysis (Quantification) node_lcms->node_data

Caption: A typical experimental workflow for a SILAC-based quantitative proteomics experiment.

Heavy_Water_Workflow node_animal Animal Model (e.g., Mouse) node_d2o D2O Administration (e.g., Drinking Water) node_animal->node_d2o node_sample Tissue/Blood Sampling (Time Course) node_d2o->node_sample node_extract Protein Extraction node_sample->node_extract node_digest Protein Digestion (Trypsin) node_extract->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_data Data Analysis (Turnover Rate Calculation) node_lcms->node_data

Caption: A generalized workflow for an in vivo proteomics experiment using heavy water (D₂O) labeling.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 GSK3 GSK-3 (Glycogen Synthesis) Akt->GSK3 mTORC1 mTORC1 (Protein Synthesis) Akt->mTORC1

Caption: A simplified diagram of the insulin signaling pathway, a common target of proteomic studies.

mTOR_Signaling GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 TSC_complex TSC1/TSC2 Complex PI3K_Akt->TSC_complex Rheb Rheb TSC_complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: An overview of the mTOR signaling pathway, a central regulator of cell growth and metabolism.

References

A Head-to-Head Battle for Precision: Assessing Protein Quantification Accuracy with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein concentration is a cornerstone of reliable and reproducible results. The choice of quantification method can significantly impact experimental outcomes, from ensuring accurate dosage in biopharmaceuticals to normalizing samples for immunoassays. This guide provides an objective comparison of protein quantification methods, with a focus on the high-accuracy approach utilizing the stable isotope-labeled amino acid, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, as an internal standard.

At the apex of protein quantification accuracy lies Amino Acid Analysis (AAA) coupled with Stable Isotope Dilution Mass Spectrometry (SID-MS). This "gold standard" approach, which employs isotopically labeled amino acids like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, offers unparalleled precision by minimizing the variability inherent in other methods. By introducing a known quantity of the heavy-labeled standard into a protein sample, researchers can accurately determine the absolute amount of the corresponding natural amino acid after hydrolysis, and by extension, the total protein concentration. This method effectively corrects for sample loss during preparation and variations in ionization efficiency during mass spectrometry analysis.

This guide will delve into the experimental protocols and comparative performance of SID-MS using a stable isotope-labeled amino acid standard against other widely used techniques: traditional Amino Acid Analysis (AAA), the Bicinchoninic Acid (BCA) assay, and the Bradford assay.

Comparative Performance of Protein Quantification Methods

The accuracy, precision, linearity, and sensitivity of a protein quantification assay are critical parameters for selecting the appropriate method for a given application. The following tables summarize the quantitative performance of the discussed methods based on available experimental data.

Method Reported Accuracy Precision (CV%) Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ)
SID-MS with Labeled Amino Acid 86 - 103%< 10%WideLow ng/mLLow ng/mL
Amino Acid Analysis (AAA) Considered the "gold standard"< 15%Widepmol rangepmol range
BCA Assay Variable, protein-dependent< 10%20 - 2000 µg/mL~1.85 µg/mL~5.61 µg/mL
Bradford Assay Variable, protein-dependent< 15%125 - 1500 µg/mL~2 µg/mL~7 µg/mL

Table 1: Quantitative Comparison of Protein Quantification Methods. Data compiled from various studies. The accuracy of SID-MS with a labeled amino acid is reported as a percentage of the true value. The precision is represented by the coefficient of variation (CV%). The linear range, LOD, and LOQ for BCA and Bradford assays can vary depending on the specific kit and protocol used.

Experimental Protocols

Detailed methodologies for each of the compared protein quantification techniques are provided below to allow for a comprehensive understanding of their workflows and potential sources of variability.

Protocol 1: Absolute Protein Quantification using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and Stable Isotope Dilution Mass Spectrometry (SID-MS)

This protocol outlines the general steps for absolute protein quantification using a stable isotope-labeled amino acid as an internal standard.

1. Sample Preparation and Spiking: a. Accurately weigh a known amount of the purified protein sample. b. Add a precise and known amount of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N internal standard to the protein sample. The amount of the standard should be in the same order of magnitude as the expected amount of threonine in the protein.

2. Protein Hydrolysis: a. Subject the protein-standard mixture to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) in a vacuum-sealed tube to break down the protein into its constituent amino acids.

3. Sample Derivatization (if necessary for the specific LC-MS method): a. After hydrolysis, dry the sample to remove the acid. b. Reconstitute the amino acid mixture in a suitable buffer. c. If required for the chosen chromatography, derivatize the amino acids to improve their chromatographic properties and ionization efficiency.

4. LC-MS/MS Analysis: a. Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Separate the amino acids using a suitable chromatography column and gradient. c. In the mass spectrometer, monitor the specific mass-to-charge (m/z) transitions for both the natural (light) threonine and the ¹³C₄,¹⁵N-labeled (heavy) threonine.

5. Data Analysis and Quantification: a. Integrate the peak areas for both the light and heavy threonine. b. Calculate the ratio of the peak area of the light threonine to the heavy threonine. c. Using the known amount of the heavy standard added, calculate the absolute amount of natural threonine in the sample. d. Based on the known sequence of the protein and the measured amount of threonine, calculate the total protein concentration.

Protocol 2: Amino Acid Analysis (AAA) for Protein Quantification

This protocol describes the classical method of Amino Acid Analysis for determining protein concentration.

1. Protein Hydrolysis: a. Place a known volume or weight of the protein sample into a hydrolysis tube. b. Add 6 M HCl to the tube, seal it under vacuum, and heat at 110°C for 24 hours.

2. Derivatization: a. After hydrolysis, neutralize the acid and dry the sample. b. Reconstitute the amino acid mixture in a suitable buffer. c. Derivatize the amino acids with a reagent such as ninhydrin or phenylisothiocyanate (PITC) to allow for their detection.

3. Chromatographic Separation: a. Inject the derivatized amino acid mixture into a high-performance liquid chromatography (HPLC) or an amino acid analyzer. b. Separate the individual amino acids using an ion-exchange or reversed-phase column with a specific buffer gradient.

4. Detection and Quantification: a. Detect the eluted amino acids using a UV-Vis or fluorescence detector. b. Identify and quantify each amino acid by comparing the retention times and peak areas to a standard mixture of amino acids with known concentrations.

5. Protein Concentration Calculation: a. From the amount of each amino acid, and knowing the amino acid composition of the protein, calculate the total protein concentration.

Protocol 3: Bicinchoninic Acid (BCA) Protein Assay

The BCA assay is a colorimetric method based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium.

1. Preparation of Standards and Samples: a. Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same buffer as the unknown sample. b. Prepare dilutions of the unknown protein sample to ensure the concentration falls within the linear range of the assay.

2. Assay Procedure: a. Pipette the standards and unknown samples into a 96-well microplate. b. Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions. c. Add the BCA working reagent to each well and mix thoroughly. d. Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

3. Measurement and Analysis: a. Cool the plate to room temperature. b. Measure the absorbance of each well at 562 nm using a microplate reader. c. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. d. Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Protocol 4: Bradford Protein Assay

The Bradford assay is a colorimetric method based on the binding of Coomassie Brilliant Blue G-250 dye to protein.

1. Preparation of Standards and Samples: a. Prepare a series of protein standards of known concentrations (e.g., using BSA or Bovine Gamma Globulin - BGG) in a compatible buffer. b. Prepare dilutions of the unknown protein sample.

2. Assay Procedure: a. Pipette the standards and unknown samples into test tubes or a microplate. b. Add the Bradford dye reagent to each tube or well and mix. c. Incubate at room temperature for at least 5 minutes.

3. Measurement and Analysis: a. Measure the absorbance of each sample at 595 nm using a spectrophotometer or microplate reader. b. Create a standard curve by plotting the absorbance of the standards versus their concentrations. c. Determine the protein concentration of the unknown sample from the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each quantification method.

SID_MS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis ProteinSample Protein Sample Spiking Spiking ProteinSample->Spiking Standard Fmoc-Thr(tBu)-OH- ¹³C₄,¹⁵N Standard Standard->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis (Peak Area Ratio) LCMS->DataAnalysis Quantification Absolute Quantification DataAnalysis->Quantification

Caption: Workflow for SID-MS protein quantification.

AAA_Workflow cluster_prep Preparation cluster_derivatization Derivatization & Separation cluster_analysis Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis ProteinSample->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Separation Chromatographic Separation Derivatization->Separation Detection Detection (UV-Vis/Fluorescence) Separation->Detection Quantification Quantification vs. Amino Acid Standards Detection->Quantification Concentration Protein Concentration Calculation Quantification->Concentration

Caption: Workflow for Amino Acid Analysis (AAA).

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standards Prepare Protein Standards Plate Pipette into Microplate Standards->Plate Samples Prepare Unknown Samples Samples->Plate Reagent Add Assay Reagent (BCA or Bradford) Plate->Reagent Incubate Incubate Reagent->Incubate Measure Measure Absorbance Incubate->Measure Curve Generate Standard Curve Measure->Curve Concentration Determine Unknown Concentration Curve->Concentration

Caption: Workflow for Colorimetric Assays (BCA/Bradford).

Conclusion

The selection of a protein quantification method should be guided by the specific requirements of the experiment. For applications demanding the highest accuracy and absolute quantification, such as in the development of therapeutic proteins or the validation of biomarkers, the use of a stable isotope-labeled internal standard like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N with SID-MS is the unequivocal choice. While colorimetric assays like BCA and Bradford offer convenience and speed for routine applications, their inherent protein-to-protein variability and susceptibility to interfering substances must be considered. Amino Acid Analysis, while historically the gold standard, can be more labor-intensive and less precise than modern SID-MS methods. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to ensure the quality and reliability of their protein quantification data.

A Researcher's Guide to Isotopic Enrichment Analysis of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled peptides is paramount for a wide range of applications, from pharmacokinetic studies to quantitative proteomics. The use of stable isotope-labeled amino acids, such as Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, in solid-phase peptide synthesis (SPPS) provides a powerful tool for generating internal standards for mass spectrometry (MS)-based quantification. This guide offers a comparative overview of the analytical methods for determining isotopic enrichment, focusing on peptides incorporating this specific labeled threonine analog.

Understanding the Analyte: Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis.[1][2][3] The key features of this molecule are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: An N-terminal protecting group, stable under acidic conditions and removed by a base, typically piperidine.[3]

  • tBu (tert-butyl) group: A side-chain protecting group for the hydroxyl function of threonine, which is removed by strong acid, usually trifluoroacetic acid (TFA), during the final cleavage from the resin.[3][4]

  • ¹³C₄,¹⁵N labeling: The threonine backbone is enriched with four ¹³C atoms and one ¹⁵N atom, resulting in a mass shift that allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Comparative Analysis of Isotopic Enrichment Determination Methods

The primary method for analyzing the isotopic enrichment of peptides labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is mass spectrometry. Below is a comparison of common MS-based approaches.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates the labeled peptide from its unlabeled counterpart chromatographically and detects them based on their mass-to-charge ratio (m/z). Fragmentation of the peptide provides sequence-specific information.High sensitivity, specificity, and throughput. Applicable to complex mixtures.[5][6]Requires sophisticated instrumentation. Potential for ion suppression from the matrix.Quantitative proteomics, pharmacokinetic studies.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) The peptide is hydrolyzed, and the constituent amino acids are derivatized for analysis. GC separates the derivatized amino acids before MS detection.High precision and accuracy for amino acid-specific enrichment.[8][9]Requires derivatization, which can introduce variability. Not suitable for intact peptide analysis.Metabolic tracer studies, validation of enrichment in raw materials.[8][9]
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR) Provides very accurate mass measurements, allowing for the resolution of isotopic fine structures and confident determination of elemental composition.[10]High mass accuracy and resolution leading to unambiguous identification and quantification.[11]Higher instrument cost and complexity.Characterization of labeled standards, analysis of complex isotopic patterns.[10]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

A standard Fmoc/tBu strategy is employed for synthesizing the labeled peptide on a solid support (e.g., Rink amide resin for a C-terminal amide). The labeled Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is incorporated at the desired position in the peptide sequence.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling of First Unlabeled Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Labeled Coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N Deprotection2->Coupling_Labeled Wash2 Wash Coupling_Labeled->Wash2 Chain_Elongation Repeat Deprotection, Coupling, and Wash Cycles Wash2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Analysis Characterization (LC-MS, MS/MS) Purification->Analysis

Figure 1: Solid-Phase Peptide Synthesis Workflow.
II. LC-MS/MS Analysis of the Labeled Peptide

1. Sample Preparation:

  • Following SPPS and purification, the labeled peptide is accurately quantified (e.g., by UV absorbance at 280 nm if it contains Trp or Tyr, or by amino acid analysis).

  • A stock solution of the labeled peptide is prepared in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • A dilution series is prepared to establish a calibration curve.

  • For quantitative analysis, a known amount of the labeled peptide is spiked into the sample containing the unlabeled analyte.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography (LC): A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content is used to elute the peptide. The gradient will need to be optimized for the specific peptide.

  • Mass Spectrometry (MS): A triple quadrupole or high-resolution mass spectrometer is used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[6] For HRMS, a full scan or targeted SIM scan can be used.

    • SRM/MRM Transitions: At least two to three specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled peptides. The precursor ion will be the [M+nH]ⁿ⁺ ion of the peptide, and the product ions will be specific b- or y-ions generated upon fragmentation.

3. Data Analysis and Isotopic Enrichment Calculation:

  • The peak areas of the selected transitions for both the labeled and unlabeled peptides are integrated.

  • The ratio of the peak area of the labeled peptide to the unlabeled peptide is calculated.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the labeled peptide standards.

  • The concentration of the unlabeled peptide in the sample is determined from the calibration curve.

  • Specialized software can be used to calculate the isotopic distribution and enrichment.[8][9][12][13]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Peptide Purified Labeled Peptide Stock Prepare Stock Solution Peptide->Stock Spike Spike into Sample Stock->Spike LC Liquid Chromatography (Reverse Phase) Spike->LC MS Mass Spectrometry (ESI, SRM/MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Labeled/Unlabeled) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Enrichment Isotopic Enrichment Calculation Quantification->Enrichment

Figure 2: LC-MS/MS Analysis Workflow.

Alternative Stable Isotope Labeling Strategies for Threonine

While Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a versatile option, several alternatives are commercially available, offering different labeling patterns and properties.

Labeled Amino AcidLabeling PatternKey FeaturesPotential Applications
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N Uniformly labeled backboneStandard for creating a significant mass shift.General quantitative proteomics, internal standards for drug metabolism studies.
Fmoc-Thr(tBu)-OH-¹⁵N Single ¹⁵N labelSmaller mass shift, may be useful in crowded spectra.Metabolic labeling studies, NMR spectroscopy.[14]
Fmoc-Thr(tBu)-OH-dₙ Deuterated (²H)Lower cost of synthesis.Quantitative proteomics, though potential for chromatographic separation from the unlabeled form needs to be considered.
Cell-free protein synthesis with labeled Threonine In-vitro incorporationAllows for the production of labeled proteins or long peptides without chemical synthesis.[14][15]Production of labeled protein standards, NMR studies.

Considerations for Analysis

  • Impact of Protecting Groups: During LC-MS analysis of the final cleaved and deprotected peptide, the Fmoc and tBu groups will have been removed. However, incomplete removal can lead to side products that may interfere with the analysis. It is crucial to confirm complete deprotection by MS.

  • Isotopic Purity: The isotopic purity of the labeled amino acid will affect the accuracy of the quantification. It is important to obtain this information from the supplier and account for it in the data analysis.

  • Software for Data Analysis: Several software packages are available to aid in the calculation of isotopic distributions and enrichment from mass spectrometry data, including vendor-specific software and open-source tools.[8][9][12][13]

Conclusion

The isotopic enrichment analysis of peptides labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a robust and reliable method for quantitative studies in various fields. LC-MS/MS operating in SRM/MRM mode stands out as the most common and versatile technique. The choice of the specific analytical method and labeled threonine analog will depend on the specific experimental goals, available instrumentation, and budget. By carefully considering the factors outlined in this guide, researchers can confidently perform accurate and precise quantification of their target peptides.

References

A Comparative Analysis of Side-Chain Protecting Groups for Threonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Synthesis

The selection of an appropriate side-chain protecting group for threonine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice significantly impacts coupling efficiency, the prevention of side reactions such as β-elimination and racemization, and the overall purity and yield of the final peptide. This guide provides a comprehensive comparative analysis of the most commonly employed protecting groups for threonine, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.

Commonly Used Threonine Protecting Groups: A Head-to-Head Comparison

The two primary strategies in modern SPPS are Fmoc/tBu and Boc/Bzl chemistry, each with its preferred protecting group for the hydroxyl function of threonine.

Tert-Butyl (tBu)

The tert-butyl (tBu) group is the most widely used protecting group for threonine in Fmoc-based SPPS.[1][2] Its popularity stems from its stability to the basic conditions required for Fmoc group removal (typically piperidine) and its straightforward deprotection using trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]

Advantages:

  • High Stability: The tBu group is robust and stable under the repetitive basic conditions of Fmoc deprotection.

  • Orthogonality in Fmoc-SPPS: It offers excellent orthogonality in the Fmoc/tBu strategy, where the Nα-Fmoc group is base-labile and the tBu side-chain protection is acid-labile.[1]

Disadvantages:

  • Aggregation in Long Sequences: In the synthesis of long or hydrophobic peptides, the bulky tBu group can sometimes contribute to peptide aggregation, which may hinder subsequent coupling and deprotection steps.[2] In some cases, incomplete Fmoc deprotection has been observed in sequences containing multiple Thr(tBu) residues.[2]

  • Potential for Side Reactions During Cleavage: The t-butyl cation formed during TFA cleavage is a reactive species that can lead to the alkylation of sensitive residues like tryptophan and methionine if not properly scavenged.[3]

Trityl (Trt)

The trityl (Trt) group is another valuable protecting group for threonine in Fmoc-SPPS, offering some advantages over the tBu group in specific applications.[2]

Advantages:

  • Milder Deprotection: The Trt group is more acid-labile than the tBu group and can be cleaved under milder acidic conditions, for instance with a low concentration of TFA in dichloromethane (DCM).[4] This allows for the selective deprotection of the threonine side-chain on the resin, which is advantageous for on-resin modifications like phosphorylation or glycosylation.

  • Reduced Aggregation: The use of Trt protection has been reported to lead to purer crude peptides in the synthesis of certain difficult sequences, potentially due to reduced aggregation compared to their tBu-protected counterparts.[2]

Disadvantages:

  • Increased Racemization Potential: The Trt group has been associated with a higher degree of racemization compared to other protecting groups under certain conditions. For instance, one source reports racemization of over 3% with Trt protection, compared to less than 1% with a tetrahydropyranyl (THP) group.[5]

  • Steric Hindrance: The bulky nature of the Trt group can sometimes lead to slower coupling kinetics.

Benzyl (Bzl)

The benzyl (Bzl) ether is the traditional and most common protecting group for threonine in Boc-based SPPS.[4]

Advantages:

  • Compatibility with Boc Chemistry: It is highly compatible with the Boc/Bzl strategy, where the Nα-Boc group is removed with moderate acid (TFA), and the Bzl side-chain protection is cleaved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Disadvantages:

  • Harsh Cleavage Conditions: The removal of the Bzl group requires very strong and hazardous acids, which can lead to the degradation of sensitive peptides.[3]

  • Not Truly Orthogonal: The Boc/Bzl strategy is not strictly orthogonal, as both protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[1][3] This can sometimes lead to premature deprotection of the side-chain during the repetitive Boc removal steps.

Quantitative Performance Data

The following table summarizes the key performance characteristics of the different threonine protecting groups. It is important to note that direct, side-by-side quantitative comparisons in the literature are scarce, and performance can be highly sequence-dependent.

Protecting GroupSPPS StrategyCoupling EfficiencyPrevention of β-EliminationPrevention of RacemizationCleavage ConditionsCleavage Efficiency
Tert-Butyl (tBu) Fmoc/tBuGenerally highGoodGoodHigh concentration TFA (e.g., 95%)High
Trityl (Trt) Fmoc/tBuGood, can be sterically hinderedGoodModerate (higher risk than tBu)Mild to high concentration TFAHigh
Benzyl (Bzl) Boc/BzlHighGoodGoodStrong acids (e.g., HF, TFMSA)High

Experimental Protocols

Below are representative protocols for the coupling and cleavage of threonine residues protected with tBu and Trt groups in Fmoc-SPPS.

Coupling of Fmoc-Thr(PG)-OH (PG = tBu or Trt)

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-5 equivalents)

  • Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-Thr(PG)-OH and the coupling reagent (e.g., HBTU) in DMF.

  • Add the base (e.g., DIPEA) to the activated amino acid solution and mix for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin thoroughly with DMF to remove excess reagents.

Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., "Reagent K": TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v)

  • Scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the dry resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific protecting groups and the peptide sequence.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

  • Dry the crude peptide under vacuum.

Logical Relationships in Protecting Group Strategies

The following diagram illustrates the orthogonal nature of the Fmoc/tBu protecting group strategy, a cornerstone of modern SPPS.

SPPS_Orthogonality cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_protection Protecting Group Strategy (Fmoc/tBu) cluster_deprotection Deprotection Conditions start Resin-Bound Amino Acid elongation Peptide Chain Elongation start->elongation Iterative Cycles final_peptide Cleaved & Deprotected Peptide elongation->final_peptide Final Cleavage n_alpha Nα-Fmoc Group elongation->n_alpha side_chain Side-Chain tBu Group (for Threonine) elongation->side_chain base Base (e.g., Piperidine) n_alpha->base Removal during each cycle acid Strong Acid (e.g., TFA) side_chain->acid Removal at final step base->elongation acid->final_peptide

Caption: Orthogonal protection in Fmoc-SPPS.

This diagram illustrates the core principle of orthogonality where the Nα-Fmoc protecting group is removed under basic conditions in each cycle of peptide elongation, while the acid-labile side-chain protecting groups, such as the t-butyl group on threonine, remain intact until the final cleavage step with a strong acid. This selective removal is fundamental to the success of SPPS.

References

Navigating the Costs of Large-Scale Proteomic Studies: A Comparative Guide to Quantitative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale proteomic studies, selecting the most cost-effective and robust quantitative methodology is a critical decision. This guide provides a comprehensive comparison of three leading stable isotope labeling techniques: Absolute Quantification (AQUA) using synthetic peptides, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling. We delve into the cost-effectiveness, performance metrics, and detailed experimental protocols of each, enabling you to make an informed choice for your research needs.

The use of stable isotopes in mass spectrometry has revolutionized quantitative proteomics, allowing for precise measurement of protein abundance changes across different samples. The choice of labeling strategy significantly impacts experimental cost, throughput, and the nature of the data obtained. Here, we focus on the application of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in the synthesis of internal standards for AQUA and compare this targeted approach with the global profiling methods of SILAC and TMT.

At a Glance: Comparing Quantitative Proteomic Strategies

FeatureAQUA (using synthetic peptides like those from Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N)SILACTMT
Principle Absolute quantification using known concentrations of heavy-isotope labeled synthetic peptides as internal standards.[1][2]Metabolic labeling of proteins in living cells by incorporating heavy stable isotope-labeled amino acids.[3][4]Chemical labeling of peptides with isobaric tags, allowing for multiplexed relative quantification.[4][5][6]
Quantification AbsoluteRelativeRelative
Multiplexing Limited by the number of targeted peptides in a single run.Typically 2-plex or 3-plex, with some variations allowing up to 5-plex.[7]High (up to 18-plex or more).[5][6]
Sample Type Applicable to virtually any sample type (cells, tissues, biofluids).[1][8]Primarily limited to cultured cells that can incorporate the labeled amino acids.[3][9][10]Applicable to a wide range of sample types.[5][9]
Throughput High for targeted analysis of a limited number of proteins.Lower due to the requirement for metabolic labeling and separate analyses for higher plexing.High, due to the ability to combine multiple samples in a single run.[11]
Accuracy & Precision High accuracy for absolute quantification of target proteins.[8]High precision for relative quantification due to early-stage sample mixing.[10][12]Good precision, but can be affected by ratio compression.[9][11]

Cost-Effectiveness Analysis

The financial investment in a large-scale proteomic study is a significant consideration. The following table breaks down the estimated costs associated with each labeling strategy. It is important to note that these are estimates and can vary based on supplier, scale, and specific experimental requirements.

Cost ComponentAQUA (per peptide)SILAC (per experiment)TMT (per 10-plex kit)
Labeling Reagent High initial cost for synthesis of each labeled peptide. The cost of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is approximately $1,361.00 for 0.1g.[13] The synthesis of a custom AQUA peptide can range from hundreds to thousands of dollars depending on the sequence and modifications.[14]Moderate to high, depending on the specific labeled amino acids and culture medium volume required. The cost of labeled amino acids can be a significant factor in large-scale experiments.[9][11]High. TMT reagent kits are a major cost driver, with prices for a 10-plex kit often in the thousands of dollars.[9][11]
Instrumentation Time Lower per-protein cost for targeted studies, as analysis is focused on specific peptides.Higher, as each sample or multiplex set requires a separate mass spectrometry run.Lower per-sample cost due to high multiplexing, allowing for more samples to be analyzed in a single run.
Sample Preparation Additional steps for peptide synthesis and purification.Requires specialized cell culture media and extended culture times for complete label incorporation.[15]Involves a multi-step chemical labeling process post-digestion.[5]
Data Analysis Relatively straightforward, focused on the quantification of a known set of peptides.Requires specialized software for identifying and quantifying light and heavy peptide pairs.[16][17]More complex due to the need to deconvolve the reporter ion signals from the MS/MS spectra.

Performance Comparison

Beyond cost, the performance of each method in the context of a large-scale study is paramount.

Performance MetricAQUASILACTMT
Accuracy High: Provides absolute quantification, which is the gold standard for determining the exact amount of a protein.[8]High (Relative): Excellent for precise relative quantification between samples mixed early in the workflow.[11][12]Good (Relative): Generally good, but can be susceptible to ratio compression, potentially underestimating large fold changes.[9][11]
Precision High: The use of an internal standard for every peptide minimizes variability.Excellent: Mixing of labeled cell populations at the beginning of the workflow minimizes experimental error.[10]Good: Multiplexing reduces run-to-run variability.
Throughput High for targeted studies: Ideal for validating biomarkers or quantifying a predefined set of proteins across many samples.Low to Moderate: Limited by multiplexing capacity and the time required for metabolic labeling.Very High: The ability to analyze many samples simultaneously makes it well-suited for large-scale discovery studies.[11]
Flexibility High: Can be applied to any protein in any sample type, provided a suitable proteotypic peptide can be identified and synthesized.[1]Low: Primarily restricted to cell culture models.[9][10]High: Compatible with a wide variety of sample types.[5][9]
Coverage Targeted: Only measures the proteins for which internal standards are created.Global: Aims to quantify the entire proteome.Global: Provides broad proteome coverage.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. Below are summarized workflows for each quantitative strategy.

AQUA Experimental Workflow

The AQUA method relies on the synthesis of stable isotope-labeled peptides that are chemically identical to their endogenous counterparts.

  • Target Peptide Selection: Identify one or more proteotypic peptides for each protein of interest that are unique and readily detectable by mass spectrometry.

  • Stable Isotope Labeled Peptide Synthesis: Synthesize the selected peptides incorporating a heavy isotope-labeled amino acid, such as that derived from Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

  • Sample Preparation: Lyse cells or tissues to extract proteins.

  • Spiking of Internal Standard: Add a known amount of the purified heavy peptide into the protein extract.

  • Proteolytic Digestion: Digest the protein mixture with an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Quantification: Determine the absolute quantity of the endogenous peptide by comparing its signal intensity to that of the known amount of the co-eluting heavy internal standard.[1]

AQUA Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Spike Spike-in Protein_Sample->Spike Heavy_Peptide Known Amount of Heavy Labeled Peptide Heavy_Peptide->Spike Digestion Proteolytic Digestion Spike->Digestion LCMS LC-MS/MS (SRM/MRM) Digestion->LCMS Quant Absolute Quantification LCMS->Quant

Caption: AQUA workflow for absolute protein quantification.

SILAC Experimental Workflow

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in standard "light" medium, while the other is cultured in "heavy" medium containing a stable isotope-labeled essential amino acid (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine).

  • Complete Incorporation: Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations in the heavy medium.

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Lysis and Mixing: Harvest and lyse the cells. Combine equal amounts of protein from the light and heavy cell lysates.

  • Proteolytic Digestion: Digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Relative Quantification: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs.[3][4]

SILAC Workflow cluster_culture Cell Culture Light_Culture Cells in 'Light' Medium Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Cells in 'Heavy' Medium Mixing Combine Cell Lysates Heavy_Culture->Mixing Treatment->Mixing Digestion Proteolytic Digestion Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Relative Quantification LCMS->Quant

Caption: SILAC workflow for relative protein quantification.

TMT Experimental Workflow

TMT labeling enables the simultaneous analysis of multiple samples through the use of isobaric tags.

  • Sample Preparation: Prepare protein extracts from each of the samples to be compared (up to 18).

  • Proteolytic Digestion: Digest the proteins from each sample into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent.

  • Sample Pooling: Combine the TMT-labeled peptide samples into a single mixture.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The precursor ions for the same peptide from different samples will have the same mass-to-charge ratio.

  • Relative Quantification: During MS/MS fragmentation, the TMT tags release reporter ions of different masses, and the relative intensities of these reporter ions are used to determine the relative abundance of the peptide in each of the original samples.[5][6]

TMT Workflow cluster_samples Individual Samples Sample1 Sample 1 Digestion1 Digestion Sample1->Digestion1 Sample2 Sample 2 Digestion2 Digestion Sample2->Digestion2 SampleN Sample N DigestionN Digestion SampleN->DigestionN Labeling1 TMT Label 1 Digestion1->Labeling1 Labeling2 TMT Label 2 Digestion2->Labeling2 LabelingN TMT Label N DigestionN->LabelingN Pooling Combine Labeled Peptides Labeling1->Pooling Labeling2->Pooling LabelingN->Pooling Fractionation Fractionation Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Quant Relative Quantification LCMS->Quant

Caption: TMT workflow for multiplexed relative protein quantification.

Conclusion: Selecting the Right Strategy

The choice between AQUA, SILAC, and TMT for large-scale proteomic studies depends on the specific research question, available budget, and sample type.

  • For absolute quantification of a defined set of proteins or for biomarker validation across a large number of samples, the AQUA approach, utilizing custom-synthesized peptides with labeled amino acids like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, is the most accurate and targeted method. While the upfront cost per peptide can be high, its precision and applicability to diverse sample types make it a powerful tool.

  • For in-depth studies of protein dynamics and relative quantification in cell culture models, SILAC offers unparalleled precision due to the early mixing of samples. The cost of labeled media can be a limiting factor for very large-scale experiments.

  • For large-scale discovery proteomics requiring high throughput and the comparison of many samples simultaneously, TMT labeling is the most efficient option. Researchers should be mindful of the potential for ratio compression and the significant cost of the labeling reagents.

By carefully considering the trade-offs between cost, throughput, and the type of quantitative data required, researchers can select the most appropriate strategy to achieve their scientific goals in large-scale proteomic investigations.

References

A Researcher's Guide to Requesting and Interpreting a Certificate of Analysis for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, the quality of starting materials is paramount. This guide provides a comprehensive comparison for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, a stable isotope-labeled amino acid crucial for producing high-quality peptides for research and therapeutic applications. Understanding and interpreting its Certificate of Analysis (CoA) is a critical step in ensuring the reliability and reproducibility of experimental results.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document from the supplier that confirms a product meets its predetermined specifications. For a complex molecule like Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, the CoA provides essential data on its identity, purity, and isotopic enrichment. When requesting a CoA, ensure it includes detailed results for the parameters outlined below.

Key Analytical Parameters on a Certificate of Analysis

The following table summarizes the critical quantitative data you should expect to find on a CoA for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N and provides a comparison with a typical unlabeled equivalent and an alternative protecting group strategy, Boc-Thr(tBu)-OH.

ParameterFmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (Typical Specification)Fmoc-Thr(tBu)-OH (Standard)Boc-Thr(tBu)-OH (Alternative)Analytical Method
Chemical Purity ≥98.0%≥99.0%≥98.0%High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity ≥99.8% (L-enantiomer)≥99.8% (L-enantiomer)≥99.5% (L-enantiomer)Chiral High-Performance Liquid Chromatography (Chiral HPLC)
¹³C Isotopic Enrichment ≥99 atom % ¹³CNot ApplicableNot ApplicableGas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
¹⁵N Isotopic Enrichment ≥98 atom % ¹⁵NNot ApplicableNot ApplicableGas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Identity Confirmation Conforms to structureConforms to structureConforms to structureMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidVisual Inspection
Solubility Soluble in DMF, DCMSoluble in DMF, DCMSoluble in DMF, DCMVisual Inspection
Residual Solvents Varies by supplier (e.g., <0.5% Ethyl Acetate)Varies by supplier (e.g., <0.5% Ethyl Acetate)Varies by supplier (e.g., <0.5% Ethyl Acetate)Gas Chromatography (GC)
Water Content ≤0.5%≤0.5%≤1.0%Karl Fischer Titration

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality control data on the CoA is generated. Below are outlines of the key experimental protocols.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any non-isomeric impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: The sample is dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This technique is used to separate the desired L-enantiomer from its D-enantiomer counterpart.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., trifluoroacetic acid). The exact ratio is column-dependent and optimized for the best separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Isotopic Enrichment by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This powerful technique determines the precise level of ¹³C and ¹⁵N incorporation.

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

  • Derivatization: The amino acid is first derivatized to make it volatile for GC analysis. A common method is conversion to its N-acetyl methyl ester.

  • GC Separation: The derivatized sample is injected into the GC, where it is separated from other components.

  • Combustion: The separated compound is combusted at a high temperature (e.g., 1000°C) to convert it into CO₂ and N₂ gases.

  • IRMS Analysis: The resulting gases are introduced into the isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂ and ¹⁵N₂ to ¹⁴N₂ to determine the isotopic enrichment.

Visualizing Workflows and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.

CoA_Request_Workflow Workflow for Requesting and Interpreting a CoA A Identify Need for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N B Select Potential Suppliers A->B C Request Certificate of Analysis (Pre-Purchase) B->C D Review CoA Against Internal Specifications C->D D->B CoA Fails Specs E Purchase Material D->E CoA Meets Specs F Receive Material and Lot-Specific CoA E->F G Perform In-House Confirmatory Testing (Optional) F->G H Approve Material for Use in Experiments G->H

Caption: A flowchart illustrating the process of requesting and verifying a Certificate of Analysis.

CoA_Interpretation_Logic Logical Interpretation of CoA Data cluster_coa Certificate of Analysis Data cluster_impact Impact on Research Purity Chemical Purity (≥98.0%) Reliability Reliable Peptide Synthesis Purity->Reliability Enantiomeric Enantiomeric Purity (≥99.8%) Enantiomeric->Reliability Isotopic Isotopic Enrichment (¹³C ≥99%, ¹⁵N ≥98%) Data_Integrity High Data Integrity in MS-based Proteomics Isotopic->Data_Integrity Identity Identity Confirmation (MS, NMR) Identity->Reliability Reproducibility Reproducible Experimental Results Reliability->Reproducibility

Caption: The relationship between key CoA parameters and their impact on research outcomes.

Alternatives and Considerations

While Fmoc-Thr(tBu)-OH is a standard reagent in solid-phase peptide synthesis (SPPS), alternatives exist. The most common is the use of a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc for the α-amino group.

  • Fmoc/tBu Strategy: This is the most widely used method in SPPS. The Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (like tBu) are acid-labile (removed with TFA during final cleavage). This orthogonality prevents premature deprotection of the side chain.

  • Boc/Bzl Strategy: An older but still relevant strategy, it uses the acid-labile Boc group for the α-amino protection and typically benzyl-based protecting groups for the side chains, which require stronger acid (like HF) for removal.

The choice between these strategies depends on the specific peptide sequence, desired scale, and available instrumentation. For isotopically labeled amino acids, the protecting group strategy does not affect the isotopic core of the molecule but is a critical consideration for its incorporation into the peptide chain.

By carefully requesting and interpreting the Certificate of Analysis for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

Mitigating Inter-Laboratory Variability in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Challenge of Reproducibility in Quantitative Proteomics

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological and clinical research, enabling the large-scale identification and quantification of proteins in complex samples.[1] This powerful technology is pivotal for biomarker discovery, understanding disease mechanisms, and developing novel therapeutics. However, a significant hurdle limiting the widespread clinical application of proteomics is the issue of inter-laboratory variability.[2][3] Obtaining robust and reproducible quantitative data across different laboratories, instruments, and workflows remains a major challenge.[2][3] Factors contributing to this variability are multifaceted and can be introduced at every stage of the experimental process, from sample preparation to data analysis.[4][5]

This guide provides a comparative overview of common quantitative proteomics strategies, highlighting their inherent susceptibilities to variability. It further emphasizes the critical role of high-purity, stable isotope-labeled internal standards, such as Fmoc-Thr(tBu)-OH-13C4,15N, in enhancing accuracy and mitigating inter-laboratory discrepancies, particularly in targeted absolute quantification methods.

Core Concepts in Quantitative Proteomics

Quantitative proteomics workflows can be broadly categorized into label-free and label-based approaches. The choice of method significantly impacts experimental design, data analysis, and the potential for variability.

  • Label-Free Quantification (LFQ): This method compares the signal intensities or spectral counts of peptides across different samples that are analyzed in separate mass spectrometry runs.[1][6] While cost-effective and not limited by the number of samples, LFQ is highly susceptible to variations in sample preparation, chromatographic performance, and instrument stability, making robust normalization crucial.[6][7][8]

  • Label-Based Quantification: These methods involve the incorporation of stable isotopes into proteins or peptides to create mass-distinct tags. This allows for the pooling of multiple samples early in the workflow, which are then analyzed in a single mass spectrometry run. This co-analysis significantly reduces variability arising from downstream sample handling and instrument performance.[9][10]

    • Metabolic Labeling (e.g., SILAC): Stable isotope-labeled amino acids are incorporated into proteins in vivo as cells grow.[10][11][12] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is known for its high accuracy and precision because samples can be mixed at the very beginning of the workflow.[9][10][11] However, its application is generally limited to cell cultures and some model organisms.[9]

    • Chemical Labeling (e.g., TMT, iTRAQ): Isobaric chemical tags are used to label peptides in vitro after protein extraction and digestion.[13][14][15] Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) allow for high multiplexing, enabling the simultaneous analysis of many samples.[13][14] While this reduces run-to-run variability, quantitative accuracy can be affected by co-isolation interference.[16]

Comparison of Quantitative Proteomics Methods

The selection of a quantitative strategy is a critical decision that influences the reproducibility of the results. The following table summarizes the key characteristics and performance aspects of major quantitative proteomics methods.

Method Principle Advantages Disadvantages Typical Inter-Lab CV (%) *
Label-Free Quantification (LFQ) Compares peptide signal intensities or spectral counts across separate MS runs.[1][6]- No limit on the number of samples- Simpler sample preparation- Greater dynamic range[6]- Prone to high technical variability- Requires rigorous data normalization- Sensitive to low-abundance proteins15-30%
Metabolic Labeling (SILAC) In vivo incorporation of stable isotope-labeled amino acids.[11][12]- High accuracy and precision- Early sample pooling minimizes variability- Low missing values- Limited to cell cultures and some organisms- Can be expensive- Incomplete labeling can be an issue10-20%
Chemical Labeling (TMT/iTRAQ) In vitro labeling of peptides with isobaric tags.[13][14]- High multiplexing capability (up to 18 samples)- Reduced instrument time per sample- High precision- Susceptible to ratio compression due to co-isolation interference- Can have higher costs for reagents10-25%
Data-Independent Acquisition (DIA) Systematically fragments all ions within a specified mass range.[3]- High reproducibility and consistency- Comprehensive peptide detection- Good quantitative accuracy[16]- Requires complex data analysis and spectral libraries- Can have lower proteome coverage than DDA-based TMT[16]10-20%
Targeted Proteomics (SRM/MRM/PRM) Quantifies specific, predefined peptides with high sensitivity and selectivity.- High sensitivity and specificity- High precision and accuracy- Can achieve absolute quantification with standards- Low throughput (targets a limited number of proteins)- Requires prior knowledge of target proteins and peptides<10% (with internal standards)

*Coefficient of Variation (CV) values are estimates based on published literature and can vary significantly depending on the specific experimental conditions and data analysis workflows.

The Role of Stable Isotope-Labeled Internal Standards

To achieve the highest level of accuracy and minimize inter-laboratory variability, especially for absolute quantification, the use of stable isotope-labeled (SIL) internal standards is paramount.[17][18][19][20] A SIL internal standard is a synthetic peptide or protein that is chemically identical to the target analyte but has a known mass difference due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[21][22]

The use of a high-purity, well-characterized labeled amino acid, such as This compound , is critical for the synthesis of these high-quality internal standards.[23] These standards are introduced into a sample at a known concentration at an early stage of the experimental workflow.[24]

Benefits of Using SIL Internal Standards:

  • Correction for Sample Loss: The SIL standard experiences the same processing steps as the endogenous analyte, allowing for accurate correction of any sample loss during preparation, digestion, and purification.[18][24][25]

  • Normalization of Instrument Response: It normalizes for variations in instrument performance, such as fluctuations in ionization efficiency and detector response.[17][20]

  • Enabling Absolute Quantification: By comparing the signal intensity of the endogenous peptide to that of the known amount of the spiked-in SIL peptide, the absolute concentration of the target protein in the original sample can be determined.[26][27][28] This is crucial for clinical applications where precise concentration values are required.

The "Absolute QUAntification" (AQUA) strategy is a prime example of a targeted proteomics method that relies on the use of SIL peptides to achieve high accuracy and reproducibility.[26][28]

Experimental Protocols and Workflows

Reproducibility is intrinsically linked to the standardization of experimental procedures. Below are generalized workflows for common quantitative proteomics methods.

Workflow for Label-Free Quantitative Proteomics

G cluster_0 Sample A cluster_1 Sample B A_prep Protein Extraction & Digestion A_lcms LC-MS/MS Analysis A_prep->A_lcms B_prep Protein Extraction & Digestion B_lcms LC-MS/MS Analysis B_prep->B_lcms data_analysis Data Analysis (Feature Alignment, Normalization, Statistical Analysis) A_lcms->data_analysis B_lcms->data_analysis

Caption: Workflow for Label-Free Quantification.

Workflow for SILAC-Based Quantitative Proteomics

G cluster_0 Condition A cluster_1 Condition B A_culture Cell Culture (Light Amino Acids) mix Mix Equal Cell Numbers A_culture->mix B_culture Cell Culture (Heavy Amino Acids) B_culture->mix prep Protein Extraction & Digestion mix->prep lcms LC-MS/MS Analysis prep->lcms data_analysis Data Analysis (Ratio Calculation) lcms->data_analysis

Caption: Workflow for SILAC-based quantification.

Workflow for TMT-Based Quantitative Proteomics

G cluster_0 Sample A cluster_1 Sample B A_prep Protein Extraction & Digestion A_label Label with TMT-1 A_prep->A_label mix Mix Labeled Peptides A_label->mix B_prep Protein Extraction & Digestion B_label Label with TMT-2 B_prep->B_label B_label->mix lcms LC-MS/MS Analysis mix->lcms data_analysis Data Analysis (Reporter Ion Quantification) lcms->data_analysis

Caption: Workflow for TMT-based quantification.

Workflow for Targeted Proteomics with a SIL Internal Standarddot

G sample_prep Biological Sample (Protein Extraction) spike Spike-in Known Amount of SIL Peptide Standard sample_prep->spike digest Protease Digestion spike->digest lcms Targeted LC-MS/MS (SRM/MRM) digest->lcms data_analysis Data Analysis (Endogenous/Standard Peak Area Ratio for Absolute Quantification) lcms->data_analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.